Product packaging for Indomethacin(Cat. No.:CAS No. 53-86-1)

Indomethacin

Número de catálogo: B1671933
Número CAS: 53-86-1
Peso molecular: 357.8 g/mol
Clave InChI: CGIGDMFJXJATDK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Crystals. (NTP, 1992)
Indometacin is a member of the class of indole-3-acetic acids that is indole-3-acetic acid in which the indole ring is substituted at positions 1, 2 and 5 by p-chlorobenzoyl, methyl, and methoxy groups, respectively. A non-steroidal anti-inflammatory drug, it is used in the treatment of musculoskeletal and joint disorders including osteoarthritis, rheumatoid arthritis, gout, bursitis and tendinitis. It has a role as an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, an analgesic, a gout suppressant, a drug metabolite, a xenobiotic metabolite, a xenobiotic, an environmental contaminant and a non-steroidal anti-inflammatory drug. It is a N-acylindole, a member of monochlorobenzenes, an aromatic ether and a member of indole-3-acetic acids.
Indometacin, or indomethacin, is a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic properties. NSAIDs consist of agents that are structurally unrelated;  the NSAID chemical classification of indometacin is an indole-acetic acid derivative with the chemical name 1- (p-chlorobenzoyl)25-methoxy-2-methylindole-3-acetic acid. The pharmacological effect of indometacin is not fully understood, however, it is thought to be mediated through potent and nonselective inhibition of the enzyme cyclooxygenase (COX), which is the main enzyme responsible for catalyzes the rate-limiting step in prostaglandin and thromboxane biosynthesis via the arachidonic acid (AA) pathway. Indometacin was first discovered in 1963 and it was first approved for use in the U.S. by the Food and Drug Administration in 1965, along with other acetic acid derivatives such as [diclofenac] and [sulindac] that were also developed during the 1960s. Since then, indometacin has been extensively studied in clinical trials as one of the most potent NSAIDs in blocking prostaglandin synthesis and was among the first NSAIDs to be used in the symptomatic treatment of migraine and for headaches that eventually became known as “this compound-responsive” headache disorders. Most commonly used in rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, acute shoulder pains, and acute gouty arthritis, indometacin is currently available as oral capsules as well as other methods of administration, including rectal and intravenous formulations. Intravenous indometacin is administered to close a hemodynamically significant patent ductus arteriosus, as indicated by clinical evidence, in premature infants. Ophthalmic indometacin has been studied and used in the symptomatic treatment of postoperative ocular inflammation and pain and/or complications after cataract surgery. Although deemed effective in reducing ocular inflammation in clinical studies, topical NSAIDs were also associated with a potential reduction in corneal sensitivity accompanied by an increased risk of superficial punctate keratitis and subjective symptoms of discomfort, including pain, burning or pricking, or a tingling sensation after instillation into the cul‐de‐sac.
This compound is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of this compound is as a Cyclooxygenase Inhibitor.
This compound is a potent nonsteroidal antiinflammatory drug (NSAID) typically used for chronic inflammatory arthritis. This compound has been associated with rare cases of idiosyncratic drug induced liver disease.
This compound has been reported in Alpinia officinarum, Penicillium chrysogenum, and other organisms with data available.
This compound is a synthetic nonsteroidal indole derivative with anti-inflammatory activity and chemopreventive properties. As a nonsteroidal anti-inflammatory drug (NSAID), this compound inhibits the enzyme cyclooxygenase, thereby preventing cyclooxygenase-mediated DNA adduct formation by heterocyclic aromatic amines. This agent also may inhibit the expression of multidrug-resistant protein type 1, resulting in increased efficacies of some antineoplastic agents in treating multi-drug resistant tumors. In addition, this compound activates phosphatases that inhibit the migration and proliferation of cancer cells and downregulates survivin, which may result in tumor cell apoptosis. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1965 and has 12 approved and 23 investigational indications. This drug has a black box warning from the FDA.
This compound is a non-steroidal antiinflammatory agent (NSAIA) with antiinflammatory, analgesic and antipyretic activity. Its pharmacological effect is thought to be mediated through inhibition of the enzyme cyclooxygenase (COX), the enzyme responsible for catalyzes the rate-limiting step in prostaglandin synthesis via the arachidonic acid pathway.
A non-steroidal anti-inflammatory agent (NSAID) that inhibits CYCLOOXYGENASE, which is necessary for the formation of PROSTAGLANDINS and other AUTACOIDS. It also inhibits the motility of POLYMORPHONUCLEAR LEUKOCYTES.
See also: Ketorolac (narrower);  Ketorolac Tromethamine (narrower);  this compound Sodium (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16ClNO4 B1671933 Indomethacin CAS No. 53-86-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIGDMFJXJATDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Record name INDOMETHACIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20522
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name indometacin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Indometacin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74252-25-8 (hydrochloride salt, tri-hydrate), 7681-54-1 (hydrochloride salt)
Record name Indomethacin [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9020740
Record name 1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-Indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals. (NTP, 1992), Solid
Record name INDOMETHACIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20522
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Indomethacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014473
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 0.937 mg/L at 25 °C, Soluble in ethanol, ether, acetone, castor oil; practically insoluble in water, 1 g in about 30 mL chloroform, 2.40e-03 g/L
Record name Indomethacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00328
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name INDOMETHACIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3101
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Indomethacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014473
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Pale-yellow to yellow-tan, crystalline powder, Crystals exhibit polymorphism

CAS No.

53-86-1
Record name INDOMETHACIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20522
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Indomethacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indomethacin [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indomethacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00328
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name indomethacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-Indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indometacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOMETHACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXE1CET956
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name INDOMETHACIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3101
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Indomethacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014473
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

311 or 323.6 °F (NTP, 1992), One form of polymorphic crystals melts at about 155 °C, the other at about 162 °C, MP: 160 °C, 158 °C
Record name INDOMETHACIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20522
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Indomethacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00328
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name INDOMETHACIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3101
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Indomethacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014473
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Historical Perspective and Evolution of Indomethacin Research

Discovery and Early Pharmaceutical Development of Indomethacin

This compound, an indole-acetic acid derivative, was first discovered in 1963. nih.govmdpi.com Its early pharmaceutical development was part of a broader effort in the 1960s to find effective anti-inflammatory and analgesic medications. researchgate.net It was approved for medical use in the United States by the Food and Drug Administration (FDA) in 1965. nih.govmdpi.comdrugbank.com this compound was recognized early on for its potent anti-inflammatory, analgesic, and antipyretic properties. mdpi.comdrugbank.com

Evolution of this compound's Role within Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound emerged as one of the most potent NSAIDs in inhibiting prostaglandin (B15479496) synthesis. nih.govdrugbank.com Its mechanism of action, like that of other NSAIDs, is thought to be primarily mediated through the potent inhibition of the cyclooxygenase (COX) enzyme, which is crucial for the biosynthesis of prostaglandins (B1171923) and thromboxanes via the arachidonic acid pathway. nih.govdrugbank.comwikipedia.org The understanding of this mechanism, particularly the inhibition of cyclooxygenase, was a significant milestone in the field of NSAID research, described in detail in the early 1970s. wikipedia.orgmedlink.com Initially, this compound was a nonselective inhibitor of both COX-1 and COX-2 isoforms. wikipedia.orgnih.gov The evolution of NSAID research later led to the development of more selective COX-2 inhibitors, although classic non-steroidal drugs like this compound continue to be used. mdpi.com

Milestones in this compound's Clinical Application and Research

Following its approval, this compound was extensively studied in clinical trials. nih.govdrugbank.com It was among the first NSAIDs utilized for the symptomatic treatment of migraine and certain headache disorders that later became known as "this compound-responsive" headaches. nih.govresearchgate.netdrugbank.commedlink.com Its effectiveness has been demonstrated in reducing joint swelling, the number of affected joints displaying inflammation symptoms, and the severity of morning stiffness in conditions like rheumatoid arthritis. drugbank.com Beyond inflammatory conditions, this compound has found application in inducing the closure of a hemodynamically significant patent ductus arteriosus in premature infants, a use thought to involve prostaglandin synthesis inhibition. nih.govdrugbank.com Research has also explored its use in postoperative ocular inflammation and pain. nih.gov A notable clinical trial in the early 1990s explored this compound's potential in Alzheimer's disease, suggesting a possible protective effect against cognitive decline in mild to moderately impaired patients over a six-month period, although this was a limited-scale trial with considerations regarding adverse reactions. nih.gov

Contemporary Re-evaluation and Repurposing Research of this compound

In contemporary research, this compound is undergoing re-evaluation and being explored for repurposing in various therapeutic areas beyond its traditional uses. The concept of drug repurposing is gaining traction as a strategy for developing new therapies more quickly and cost-effectively. rsc.orgnih.govi2b.us

Recent research has focused on this compound's potential in cancer therapy. Studies suggest that NSAIDs, including this compound, can influence the tumor microenvironment by increasing apoptosis and chemo-sensitivity while decreasing cell migration. rsc.orgnih.gov Preclinical studies indicate that this compound may restore apoptotic pathways by targeting anti-apoptotic proteins, potentially enhancing the efficacy of immunotherapies and chemotherapies in certain cancers like breast, colon, and prostate cancers. ijpsm.co.in Research published since 2017 has specifically summarized the antiproliferative activity and mechanisms of action of this compound derivatives in the context of cancer. rsc.orgnih.govresearchgate.net Studies have shown that this compound significantly reduced cell viability in ovarian cancer cells, including those resistant to platinum-based therapies, and could potentially overcome tumor recurrence barriers in ovarian cancer. i2b.us Novel analogs based on the this compound structure have shown promising activity against cancer cell lines, including colon cancer cells. nih.gov

Furthermore, this compound has shown potential antiviral activity, particularly in drug repurposing studies against coronaviruses, including SARS-CoV-2. nih.govijpsm.co.inresearchgate.net Research suggests it may act at an early stage of the viral replication cycle and could inhibit host proteins that interact with viral components. researchgate.net Studies have reported its potential as a co-treatment for COVID-19 patients, and this compound-based compounds are being explored for enhanced antiviral properties. researchgate.net

Other areas of contemporary research include exploring this compound's effects in neurological conditions, such as its ability to lower intracranial pressure and manage refractory migraines, and potential neuroprotective effects suggested in animal models of Alzheimer's disease. ijpsm.co.in

The ongoing research into this compound highlights its multifaceted therapeutic potential and the continued interest in exploring its mechanisms of action and potential applications through drug repurposing strategies. ijpsm.co.inresearchgate.net

Advanced Mechanistic Studies of Indomethacin Action

Cyclooxygenase (COX) Inhibition and Prostaglandin (B15479496) Synthesis Modulation

Indomethacin is a potent inhibitor of prostaglandin synthesis, a mechanism considered fundamental to its anti-inflammatory, analgesic, and antipyretic effects. wikipedia.orgdrugbank.comfda.gov It achieves this by inhibiting cyclooxygenase (COX), the enzyme responsible for catalyzing the rate-limiting step in the biosynthesis of prostaglandins (B1171923) and thromboxanes from arachidonic acid. wikipedia.orgdrugbank.com this compound binds to the active site of COX enzymes, preventing the interaction with the substrate, arachidonic acid. drugbank.com This inhibition leads to decreased levels of prostaglandins, including prostaglandin E2 (PGE2), which plays a significant role in mediating inflammation, pain, and fever. nih.govdrugbank.com

Differential Inhibition of COX-1 and COX-2 Isoforms

Cyclooxygenase exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in maintaining normal physiological functions such as gastric mucosal protection, platelet aggregation, and renal blood flow. patsnap.comdrugbank.com In contrast, COX-2 is primarily inducible, with its expression increasing in response to inflammatory stimuli. patsnap.comdrugbank.com

This compound is known to inhibit both COX-1 and COX-2 isoforms. wikipedia.orgdrugbank.com While often described as a non-selective inhibitor, some studies suggest a greater selectivity for COX-1. drugbank.comfrontiersin.org For instance, research in primary parotid gland cells indicated that this compound preferentially inhibits COX-1, with a significantly lower IC50 value for COX-1 compared to COX-2. frontiersin.org

The differential inhibition of these isoforms is a critical aspect of this compound's effects. Inhibition of COX-2 is primarily associated with its anti-inflammatory and analgesic properties. nih.govacs.org However, inhibition of the constitutively expressed COX-1 is thought to contribute to some of the adverse effects associated with this compound, particularly gastrointestinal issues. wikipedia.orgdrugbank.comoup.commdpi.com

Data on the IC50 values illustrating the differential inhibition can vary depending on the study and experimental model. However, some research indicates that this compound has an approximately 15-fold higher selectivity for COX-1 relative to COX-2. nih.gov Another study reported COX-1 IC50 of 13 nM and COX-2 IC50 of 130 nM, indicating a 10-fold lower IC50 for COX-1. frontiersin.org

Here is a representative data table based on reported findings:

COX IsoformReported IC50 (nM)Selectivity Ratio (COX-1/COX-2)Source
COX-113~10 frontiersin.org
COX-2130 frontiersin.org
COX-1-~15 nih.gov
COX-2- nih.gov

Impact on Prostaglandin E2 (PGE2) Synthesis and Related Physiological Processes

This compound's inhibition of COX enzymes directly impacts the synthesis of various prostaglandins, with a notable effect on Prostaglandin E2 (PGE2). drugbank.comnih.gov PGE2 is a key mediator in inflammatory responses, pain signaling, and fever induction. nih.govdrugbank.com By reducing PGE2 levels, this compound contributes to the diminution of these symptoms. drugbank.com

Beyond its role in inflammation, PGE2 is involved in other physiological processes. For example, PGE2 plays a role in maintaining the polygonal shape of corneal endothelial cells. arvojournals.org Studies have shown that this compound can completely inhibit PGE2 synthesis in these cells, leading to changes in cell shape. arvojournals.org The synthesis and release of substantial quantities of PGE2 by untreated and EGF-treated corneal endothelial cells (2-4 ng/10^4 cells) were completely inhibited by this compound. arvojournals.org

PGE2 also influences vascular tone and can be involved in the regulation of cerebral blood flow. nih.gov While this compound's primary effect on cerebral blood flow during hypercapnia was initially thought to be prostaglandin-mediated, research suggests a non-prostaglandin mechanism interfering with the regulation of cerebrovascular tone mediated by extracellular pH. nih.gov

Furthermore, PGE2 is involved in maintaining the patency of the ductus arteriosus in premature infants. drugbank.com By inhibiting prostaglandin synthesis, this compound can promote the closure of a hemodynamically significant patent ductus arteriosus. drugbank.com

Studies in rat adipocytes have also demonstrated an interaction between this compound and the antilipolytic effect of PGE2. capes.gov.br this compound treatment in vivo significantly enhanced the sensitivity of the antilipolytic effect of exogenous PGE2, which was linked to reduced endogenous PGE2 formation in these adipocytes. capes.gov.br Endogenous PGE2 formation was reduced by more than 90% in adipocytes from this compound-treated rats. capes.gov.br

Beyond COX Inhibition: Non-Prostaglandin Mediated Mechanisms

While COX inhibition is the primary mechanism of action for this compound, research has revealed several other mechanisms that contribute to its therapeutic effects, particularly its anti-inflammatory properties. patsnap.comdrugbank.comarvojournals.orgwikipedia.orgnih.govfrontiersin.orgekb.eg These non-prostaglandin mediated actions highlight the complexity of this compound's pharmacological profile.

Modulation of Leukocyte Migration and Inflammatory Cell Infiltration

This compound has been shown to influence the migration and infiltration of leukocytes, which are key players in the inflammatory response. patsnap.comwikipedia.orgnih.gov By modulating the movement of these white blood cells to inflamed tissues, this compound can help reduce the accumulation of inflammatory cells at the site of injury, thereby minimizing tissue damage and swelling. patsnap.com

Studies have indicated that this compound can inhibit the motility of polymorphonuclear leukocytes. wikipedia.org Furthermore, research on the effects of this compound on immune responses in vitro has shown that it can significantly increase concanavalin (B7782731) A-induced suppressor cell activity and phytohemagglutinin-induced leukocyte migration inhibitory factor production. nih.gov This suggests a modulatory effect on T-cell mediated immune responses. nih.gov

In the context of gastric mucosal injury induced by this compound itself, increased neutrophil infiltration at the site of damage has been observed. ekb.eg This suggests a complex interplay where this compound's effects on leukocyte migration might vary depending on the specific tissue and inflammatory context.

Stabilization of Lysosomal Membranes

Another proposed non-COX mechanism of this compound is the stabilization of lysosomal membranes. patsnap.comnih.gov Lysosomes contain various hydrolytic enzymes that, upon release, can contribute to tissue damage and perpetuate inflammation. patsnap.comekb.eg By stabilizing lysosomal membranes, this compound is thought to prevent the uncontrolled release of these destructive enzymes, thus contributing to its anti-inflammatory effects. patsnap.comekb.egnih.gov

Studies investigating this compound-induced gastric damage in rats have noted a decrease in mucosal activities of lysosomal enzymes, although serum levels remained unchanged. nih.gov This observation, coupled with the protective effects of H2 antagonists which are thought to stabilize lysosomal membranes, supports the hypothesis that lysosomal membrane stabilization is a relevant mechanism. nih.gov

Comparative studies with other NSAIDs, such as ketoprofen, have also assessed the lysosomal-stabilizing activity. oup.com While this compound demonstrated stabilizing activity on hepatic lysosomes in vitro, the magnitude of this effect compared to other agents like aspirin (B1665792), phenylbutazone, and prednisolone (B192156) varied. capes.gov.br

Reduction of Reactive Oxygen Species (ROS) Production

This compound has also been observed to interfere with the production of reactive oxygen species (ROS). patsnap.comnih.gov ROS are highly reactive molecules that can exacerbate inflammation and contribute to tissue injury through oxidative damage. patsnap.commdpi.com By mitigating ROS production, this compound may help protect cells and tissues from this damage. patsnap.com

NSAIDs, including this compound, have been shown to promote ROS production, and it has been proposed that this contributes to NSAID-mediated gastrointestinal lesions. mdpi.com this compound was found to bind to a site near complex I and ubiquinone in the electron transport chain, potentially leading to the generation of ROS. mdpi.com

However, other research suggests that this compound can reduce ROS production in certain contexts. patsnap.com Studies on this compound-induced translocation of bacteria across enteric epithelia, a process linked to increased ROS production, found that this compound treatment led to increased ROS generation in epithelial cells. nih.govresearchgate.net This effect was quenched by the addition of antioxidants, suggesting a complex relationship between this compound and ROS. nih.govresearchgate.net

Molecular Interactions at Target Sites

Hydrogen Bonding and Hydrophobic Interactions

This compound's binding to the cyclooxygenase active site is characterized by both hydrogen bonding and significant hydrophobic interactions. The active site of cyclooxygenase is located within a hydrophobic channel umm.ac.id. The structure of this compound, with its indole (B1671886) and p-chlorobenzoyl moieties, lends itself well to engaging in these hydrophobic interactions within this nonpolar environment researchgate.net.

Specifically, the aromatic rings of this compound establish hydrophobic contacts with several hydrophobic residues lining the COX active site researchgate.net. These interactions are crucial for the stable binding of the inhibitor within the enzyme's pocket.

While hydrophobic interactions play a dominant role, hydrogen bonding also contributes to the binding affinity. For instance, a hydrogen bond has been observed between the carbonyl group situated between the indole and phenyl rings of this compound and the hydroxyl group of Ser-530 in COX-2 nih.gov. Additionally, the carboxylate group of this compound can form a hydrogen bond with Arg-120 at the constriction site of the COX-2 enzyme nih.govacs.org.

The balance and synergy between these hydrogen bonding and hydrophobic interactions are critical determinants of this compound's potency and binding kinetics within the COX active site.

Specific Residue Interactions within Binding Pockets

Detailed structural and mutagenesis studies have identified specific amino acid residues within the COX active site that are critical for this compound binding and inhibition. This compound binds within the cyclooxygenase active site, preventing the access of the natural substrate, arachidonic acid drugbank.com.

Key residues involved in the interaction with this compound include those lining the hydrophobic channel and those participating in hydrogen bonding. Hydrophobic interactions occur with residues such as Phe381, Leu384, Met522, Tyr385, Trp387, Leu531, Leu352, Ala527, and Val523 researchgate.net. The indole ring of this compound interacts with residues like Val-349, and its 2'-methyl group projects into a hydrophobic pocket formed by Val-349, Ala-527, Ser-530, and Leu-531 nih.govacs.org. The insertion of this methyl group into this specific pocket is considered a key interaction contributing to the time-dependent inhibition characteristic of this compound nih.govacs.orgacs.org.

Hydrogen bonding interactions involve residues like Arg-120 and Tyr-355 at the constriction site, which interact with the carboxylate group of this compound nih.govacs.org. The carbonyl oxygen between the phenyl and indole rings can form a hydrogen bond with Ser-530 nih.gov.

Studies involving mutations of these specific residues have provided further insight into their importance. For example, mutation of Arg-120 in COX-1 significantly impacts the inhibition by carboxylic acid-containing NSAIDs like this compound, highlighting the critical nature of this interaction for COX-1 inhibition acs.orgacs.org. While this interaction also plays a role in COX-2, it appears less critical for inhibitor binding and potency compared to COX-1 acs.orgacs.org. Mutations at Val-523 have also been shown to affect this compound potency, suggesting steric interactions with this residue are important nih.gov.

The specific arrangement and interaction of this compound with these residues within the COX binding pocket dictate its inhibitory profile and contribute to its non-selective inhibition of both COX-1 and COX-2 isoforms, although it exhibits greater selectivity for COX-1 drugbank.com.

This compound Interacting Residues in COX (Examples)Type of InteractionCOX Isoform (Primary Association)Source
Arg-120Hydrogen Bonding/Salt BridgeCOX-1, COX-2 nih.govacs.orgacs.org
Tyr-355Hydrogen Bonding/ContactCOX-2 nih.govacs.org
Ser-530Hydrogen BondingCOX-2 nih.gov
Val-349HydrophobicCOX-2 nih.govacs.org
Leu-352HydrophobicCOX-2 umm.ac.idresearchgate.net
Tyr-385Hydrophobic/ContactCOX-2 umm.ac.idresearchgate.net
Trp-387HydrophobicCOX-2 umm.ac.idresearchgate.net
Phe381HydrophobicCOX-2 researchgate.net
Met522HydrophobicCOX-2 researchgate.net
Val-523Hydrophobic/StericCOX-2 umm.ac.idresearchgate.netnih.govacs.orgnih.gov
Ala-527HydrophobicCOX-2 researchgate.netnih.govacs.org
Leu-531HydrophobicCOX-2 umm.ac.idresearchgate.netnih.govacs.org

Table: Key Amino Acid Residues Involved in this compound Binding to Cyclooxygenase Enzymes

Pharmacodynamics and Pharmacokinetic Research of Indomethacin

Pharmacodynamic Relationship Between Indomethacin Concentration and Efficacy

The therapeutic effects of this compound are linked to its concentration at the site of action, primarily through the inhibition of prostaglandin (B15479496) synthesis. While the exact therapeutic range for anti-inflammatory activity is not definitively established, a plasma concentration range of 0.5–3 µg/mL has been proposed. sifisheriessciences.com Studies have explored the relationship between this compound plasma concentrations and clinical outcomes, particularly in specific conditions like patent ductus arteriosus (PDA) in neonates. Pharmacokinetic/pharmacodynamic (PK/PD) data suggest a relationship between plasma concentration and PDA closure. tga.gov.au For instance, studies have reported lower plasma levels, shorter half-life, and faster clearance in unsuccessful treatment courses for PDA compared to successful ones. tga.gov.au Higher this compound plasma AUC has also been associated with successful PDA closure. tga.gov.au

In the context of rheumatoid arthritis, research has investigated the correlation between plasma this compound concentration and the inhibition of platelet malonyldialdehyde production, a marker related to prostaglandin synthesis inhibition. A significant positive correlation has been observed between plasma this compound concentration and the percentage inhibition of malonyldialdehyde production in responders to treatment. researchgate.net

Pharmacokinetic Profiling and Disposition

This compound exhibits linear pharmacokinetics, meaning that plasma concentrations and the area under the curve (AUC) are proportional to the administered dose. drugbank.comsifisheriessciences.com However, half-life, plasma clearance, and renal clearance can be dose-dependent. drugbank.com

Absorption Kinetics and Bioavailability

Peak plasma concentrations are dose-proportional, with average values increasing with higher single oral doses in fasting subjects, despite notable intersubject variability. drugbank.comsifisheriessciences.com

Dose (mg)Average Peak Plasma Concentration (µg/mL)Time to Peak Concentration (hours)
250.76-1.540.9-1.5 sifisheriessciences.com, ~2 fda.gov
501.03-2.65~2 fda.gov
751.88-4.92Not specified

Steady-state plasma concentrations with typical therapeutic regimens are, on average, higher than those following the first dose. drugbank.comfda.govhres.ca

Distribution and Tissue Accumulation, Including Central Nervous System Penetration

This compound is distributed into synovial fluid and is extensively bound to tissues. drugbank.commdpi.com It is highly bound to plasma proteins, primarily albumin, with binding ranging from 90% to 99% over the expected therapeutic plasma concentration range. drugbank.comhres.ca Only the unbound fraction is available to diffuse across membranes and exert pharmacological effects. drugbank.comsifisheriessciences.com

This compound's high lipid solubility facilitates its crossing of the blood-brain barrier (BBB). sifisheriessciences.comnih.gov However, despite its ability to cross the BBB, its extensive plasma protein binding limits the amount of free drug available to penetrate the central nervous system (CNS). drugbank.com Studies in rats have shown low brain penetration, with total brain to plasma concentration ratios typically less than 0.02. core.ac.uk In children, cerebrospinal fluid (CSF) to total plasma concentration ratios have also been reported to remain less than 0.01. core.ac.uk Early research in a limited sample of individuals found very little this compound in spinal fluid. sifisheriessciences.com

This compound has also been detected in human breast milk and placenta. drugbank.com Peak concentrations in synovial fluid occur later than in plasma and are initially lower, but can become equivalent to plasma concentrations after several hours. mdpi.com

Metabolic Pathways and Metabolite Identification

This compound undergoes significant hepatic metabolism involving several pathways, including glucuronidation, O-demethylation, and N-deacylation. drugbank.comnih.gov It also participates in enterohepatic circulation through the excretion of its glucuronide metabolites into bile, followed by reabsorption of the parent drug after hydrolysis. drugbank.comnih.gov

The major metabolites identified include O-desmethyl-indomethacin, N-deschlorobenzoyl-indomethacin, and their glucuronide conjugates. drugbank.comnih.gov O-desmethyl-indomethacin is formed primarily by the cytochrome P450 enzyme CYP2C9 and is considered critical to the elimination of this compound. plos.orgresearchgate.net Glucuronidation, primarily catalyzed by UDP-glucuronosyltransferase 2B7 (UGT2B7) in the human liver, also plays a significant role in this compound metabolism and elimination. plos.org

The primary metabolites, O-desmethyl-indomethacin and N-deschlorobenzoyl-indomethacin, along with their glucuronides, are generally considered to be primarily inactive and lack significant pharmacological activity. drugbank.comontosight.ai

Excretion Pathways

This compound and its metabolites are eliminated from the body primarily through renal and fecal excretion. Approximately 60% of an oral dose is recovered in urine as the parent drug and its metabolites, with about 26% being this compound and its glucuronide conjugate. drugbank.comhres.canih.gov The remaining portion, around 33%, is recovered in feces, with only a small percentage (about 1.5%) being unchanged this compound. drugbank.comhres.canih.gov Renal excretion of this compound involves tubular secretion. nih.gov

The elimination half-life of this compound is approximately 7 hours but can be highly variable, ranging from 1.5 to 16 hours, partly due to enterohepatic circulation. nih.gov Plasma disposition is reported to be biphasic, with an initial rapid phase and a slower terminal phase. sifisheriessciences.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD modeling has been employed to better understand the relationship between this compound exposure and its pharmacological effects. These models aim to describe how drug concentrations over time relate to the magnitude and duration of the observed response.

Physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models have been developed to characterize this compound disposition and predict outcomes, particularly in specific populations like pregnant women. nih.govresearchgate.net These models integrate physiological parameters and in vitro/in vivo data to simulate drug behavior. nih.gov Studies using PK/PD modeling have investigated the relationship between this compound plasma concentration and effects such as prostaglandin E metabolite (PGEM) inhibition. nih.gov Different pharmacodynamic models, including direct and indirect models, have been fitted to concentration-effect data to determine the best description of the relationship. nih.gov

PK/PD modeling has also been applied in the context of PDA treatment in neonates to explore the relationship between this compound exposure and efficacy, as well as potential toxicities like renal effects. nih.gov These analyses can help identify exposure-response relationships and inform strategies for model-informed precision dosing to optimize therapeutic outcomes and minimize adverse effects. nih.gov

Physiological Based Pharmacokinetic (PBPK) Modeling

Physiologically Based Pharmacokinetic (PBPK) modeling has been employed to characterize the disposition of this compound, particularly in specific populations like pregnant women. A whole-body PBPK model incorporating key pregnancy-related physiological changes has been developed to describe this compound pharmacokinetics during pregnancy and compare them to those in non-pregnant individuals. plos.orgresearchgate.netnih.gov These models integrate prior physiological knowledge, in vitro, and in vivo data. plos.orgresearchgate.netnih.gov

PBPK models for this compound in non-pregnant subjects are developed using parameters such as free intrinsic clearance values for metabolic enzymes like CYP2C9 and UGT2B7, free fraction in plasma, blood-to-plasma ratio, permeability data, and physicochemical properties. nih.gov These models are then validated by comparing their predictions to observed pharmacokinetic profiles in healthy volunteers. nih.gov

In the context of pregnancy, PBPK models account for physiological changes such as alterations in body weight, cardiac output, glomerular filtration rate (GFR), changes in enzyme activity, and the addition of the fetoplacental unit compartment. plos.orgnih.gov Model simulations have shown agreement with observed data regarding changes in this compound AUC, maximum concentration (Cmax), and average steady-state concentration (Cave) in pregnant women. plos.orgresearchgate.netnih.gov For instance, a predicted mean ratio of non-pregnant to second-trimester (T2) Cave was 1.6 compared to an observed value of 1.59. plos.orgresearchgate.netnih.gov Similarly, the predicted steady-state apparent clearance (CL/Fss) ratio closely matched the observed value (0.46 vs. 0.42). plos.orgresearchgate.netnih.gov PBPK models have predicted a modest decrease in maternal systemic exposure (≤32%) and an increase in fetal exposure (approximately 30% from the second to the third trimester) as pregnancy progresses. researchgate.netnih.gov

Population Pharmacokinetic Studies

Population pharmacokinetic (popPK) studies have been conducted to characterize this compound disposition in specific patient populations, such as pregnant women with preterm labor. One such study analyzed plasma and urine samples from pregnant women between 12 and 32 weeks gestation. duke.edu The popPK model developed was a two-compartment structural model with first-order absorption and elimination. duke.edu This model identified body mass index as a covariate affecting apparent oral clearance. duke.edu The study observed a 21% to 60% increase in apparent oral clearance during pregnancy. duke.edu

In preterm neonates, population pharmacokinetic modeling has revealed significant variability in this compound pharmacokinetics. tga.gov.au Studies have shown that postnatal age is a significant covariate for both hepatic and renal clearance in this population. nih.gov The typical value of total clearance in very young preterm infants can be drastically reduced compared to older or more mature preterm infants and adults. nih.gov For example, in infants born at 26 weeks gestational age and treated within 24 hours of birth, the typical clearance was 3.96 ml/kg/h, significantly lower than values reported in older preterm infants (10.5–23.9 ml/kg/h) or adults (45 ml/kg/h). nih.gov The half-life in this very young preterm cohort was around 82 hours, in contrast to 10-20 hours in older preterm infants and approximately 4 hours in adults. nih.gov Inter-subject variability in renal clearance (61%) and hepatic clearance (207%) has been observed in preterm neonates. nih.gov

Influences on this compound Pharmacokinetics

Physiological Changes in Specific Populations (e.g., Pregnancy)

Physiological changes occurring during pregnancy significantly impact the pharmacokinetics of this compound. These changes include alterations in metabolic enzyme activities, glomerular filtration rate (GFR), and renal blood flow rate. plos.orgresearchgate.net A recent clinical study indicated that this compound plasma levels were lower and the steady-state apparent clearance was higher in pregnant subjects compared to non-pregnant subjects. plos.orgresearchgate.netnih.govresearchgate.net The apparent clearance of this compound during pregnancy has been observed to be greater (14.5 ± 5.5 L/h) than reported steady-state clearance in non-pregnant subjects (ranging from 6.5 to 9.8 L/h). nih.gov This increased clearance may be attributed to alterations in maternal drug-metabolizing enzyme activity and significant maternal-to-fetal drug transfer. nih.gov

Physiological changes in pregnancy that can alter drug disposition include increases in total body water and adipose tissue, changes in the expression of drug-metabolizing enzymes, and increases in glomerular filtration. researchgate.netresearchgate.net The increase in body weight during pregnancy, predominantly due to increased total fat mass and body water, can affect the apparent volume of distribution of this compound. nih.gov

Impact of Enzyme Activity (e.g., CYP2C9, UGT2B7) on Disposition

The activity of hepatic enzymes, particularly CYP2C9 and UGT2B7, plays a crucial role in the metabolism and elimination of this compound, and changes in their activity can significantly influence this compound disposition. plos.orgplos.org this compound is metabolized by several drug-metabolizing pathways, including those involving CYPs and UGTs. plos.org

CYP2C9 is a major enzyme involved in the metabolism of this compound. mdpi.com The formation of the O-desmethylthis compound metabolite, catalyzed by CYP2C9, is critical for this compound elimination and accounts for approximately 55% of the total drug elimination in urine. plos.org Studies have shown that maternal CYP2C9 activity can increase during pregnancy, with reported increases of 40%, 50%, and 60% during the first, second, and third trimesters, respectively. plos.orgresearchgate.net Sensitivity analysis using PBPK models suggests that changes (increase) in CYP2C9 enzyme activity are a major contributor to the observed changes in apparent clearance and plasma levels of this compound during pregnancy. plos.orgresearchgate.netnih.gov Genetic variants in the CYP2C9 gene can alter the metabolism and clearance of NSAIDs, including this compound. hee.nhs.ukcpicpgx.org Polymorphisms resulting in decreased enzyme activity are common and can lead to reduced drug clearance and potentially higher plasma concentrations. mdpi.comcpicpgx.org

UGT2B7 also significantly contributes to the metabolism and elimination of this compound through glucuronidation. plos.orgplos.org Approximately 33% of the total dose is excreted as glucuronide conjugates formed by UGT2B7. plos.org UGT2B7 has been reported to be induced in pregnancy, and studies have shown higher clearance of drugs primarily eliminated by UGT2B7 in pregnant compared to non-pregnant women. plos.orgplos.org While UGT1A9 also shows activity towards this compound glucuronidation, UGT2B7 appears to play a predominant role in the human liver. nih.gov

Changes in enzyme activity can also be influenced by factors other than physiological state. For example, studies in mice have suggested that the intestinal microbiota can influence the disposition of this compound, at least in part by regulating its de-glucuronidation and reabsorption, thereby affecting its metabolism and efficacy. elifesciences.org

Therapeutic Research and Clinical Efficacy of Indomethacin

Research on Established Therapeutic Applications

Research has consistently demonstrated the utility of indomethacin in managing several well-defined medical conditions. wikipedia.orgmedcentral.comfishersci.bescielo.brnih.govdroracle.aibecarispublishing.com

Inflammatory Arthritis (Rheumatoid Arthritis, Ankylosing Spondylitis, Osteoarthritis)

This compound has shown effectiveness in the symptomatic treatment of moderate to severe rheumatoid arthritis, including acute flares, osteoarthritis, and ankylosing spondylitis. medcentral.comdroracle.ai Its anti-inflammatory and analgesic effects in rheumatoid arthritis have been observed to relieve pain and stiffness, reduce swelling, fever, and tenderness, and improve mobility and grip strength. medcentral.comdrugbank.com Clinical evaluations in rheumatoid arthritis have generally indicated that this compound's anti-inflammatory and analgesic effects are comparable to those of other NSAIDs such as salicylates, ibuprofen (B1674241), and naproxen, although potentially slightly less potent than piroxicam (B610120) in some aspects. medcentral.com For osteoarthritis, this compound's efficacy has been found to be comparable to naproxen, ketoprofen, and nabumetone. medcentral.com In ankylosing spondylitis, this compound's efficacy is considered comparable to meclofenamate sodium and diclofenac, though possibly reduced compared to piroxicam. medcentral.com

A retrospective study evaluating the long-term tolerability and efficacy of this compound in patients with moderate to severe rheumatoid arthritis, osteoarthritis, or ankylosing spondylitis over periods ranging from three to twenty years indicated that the drug was well-tolerated and effective in controlling signs of active inflammation. nih.govdroracle.ai

Gouty Arthritis

This compound is commonly used for the symptomatic treatment of acute gouty arthritis. wikipedia.orgmedcentral.comscielo.brdroracle.ai Clinical trials have shown this compound to be effective in relieving pain, and reducing the fever, swelling, redness, and tenderness associated with acute gouty arthritis. drugbank.comfda.gov Its efficacy in managing acute gout has been found to be comparable to that of ketoprofen, oral prednisolone (B192156), and high-dose celecoxib. medcentral.com Studies comparing this compound with other treatments for acute gouty arthritis have indicated similar efficacy in improving pain, tenderness, and joint activity over short periods. nih.govmedscimonit.com

Table 1: Comparative Efficacy in Acute Gouty Arthritis

ComparatorEfficacy vs. This compound (Pain, Tenderness, Joint Activity)Efficacy vs. This compound (Swelling)Source
KetoprofenComparableNot specified medcentral.com
Oral PrednisoloneComparablePrednisolone potentially more effective medscimonit.com
High-dose CelecoxibComparableNot specified medcentral.com
EtoricoxibComparableNot specified nih.gov
NaproxenComparableNot explicitly stated droracle.ai

Patent Ductus Arteriosus Closure

This compound is used to promote the closure of a patent ductus arteriosus (PDA) in preterm infants. sifisheriessciences.commedcentral.comscielo.brnih.gov Research, including a review of 14 clinical trials involving 880 infants, has shown this compound to be very effective in closing a PDA, significantly reducing the risk of the ductus remaining open within one week compared to no treatment or placebo. cochrane.org This review indicated a risk ratio for failure of PDA closure of 0.30 with this compound compared to control groups. cochrane.org Studies comparing intravenous ibuprofen and this compound for PDA closure in premature infants have generally found similar efficacy rates. scielo.brnih.gov For example, one study reported closure rates of 66% with this compound and 70% with ibuprofen, a difference that was not statistically significant. nih.gov Another study found closure rates of 62% for this compound and 58% for ibuprofen. scielo.br Oral formulations of both drugs have also been investigated, with some studies suggesting comparable efficacy to intravenous administration for PDA closure. who.int

Table 2: Efficacy of this compound vs. Ibuprofen in PDA Closure

Study (Example)This compound Closure RateIbuprofen Closure RateNotesSource
Chan et al.67% (49/74)70% (52/74)Similar efficacy nih.gov
Katakam et al.62%58%Similar efficacy scielo.br
Heo et al. (Immature Infants)74.1%92.9%Ibuprofen significantly more effective scielo.br
Heo et al. (Mature Infants)66.7%92.9%Ibuprofen significantly more effective scielo.br
Fakhrae et al. (Oral)83%100%Ibuprofen significantly more effective scielo.br
Yadav et al. (Oral)Not specifiedNot specifiedConflicting results on oral efficacy scielo.br
Pourarian et al. (Oral)Not specifiedNot specifiedConflicting results on oral efficacy scielo.br

This compound-Responsive Headache Disorders

This compound plays a special role in the treatment of certain headache disorders, which are often defined by their responsiveness to the drug. medlink.com These are collectively known as this compound-responsive headache disorders and include primary headache disorders such as paroxysmal hemicrania and hemicrania continua, where the response to this compound is typically complete and serves as a key diagnostic criterion. medlink.comfirstwordpharma.comresearchgate.net this compound has also shown partial efficacy in other primary headache disorders, including primary cough headache, exercise headache, headache associated with sexual activity, and primary stabbing headache. medlink.comresearchgate.net The mechanism by which this compound is specifically effective in these headache types is not fully understood, although its action as a cyclooxygenase inhibitor and interactions with inflammatory pathways are considered relevant. The response to this compound in these conditions is often rapid, typically within 24 hours for paroxysmal hemicrania and hemicrania continua. ihs-headache.org

Bursitis

This compound is used for the symptomatic treatment of acute painful shoulder, which can include bursitis and/or tendinitis. sifisheriessciences.commedcentral.comfda.govnih.gov Research indicates that this compound can be effective in treating bursitis, characterized by inflammation of the bursae. nih.gov The use of NSAIDs like this compound in managing periarticular disorders such as bursitis and tendinitis is aimed at suppressing inflammation and discomfort, which facilitates the preservation of joint motion. nih.gov Sustained-release formulations of this compound have been noted for providing anti-inflammatory efficacy in conditions like acute painful shoulder from bursitis and/or tendinitis. nih.gov

Preterm Labor and Polyhydramnios

This compound has been utilized in the management of preterm labor and polyhydramnios due to its ability to inhibit prostaglandin (B15479496) synthesis, which plays a role in uterine contractions and fetal fluid regulation nih.govnih.gov. Its use as a tocolytic agent aims to delay premature delivery. Studies have indicated that this compound can be effective in reducing amniotic fluid volume in cases of polyhydramnios and may help in prolonging pregnancy fishersci.beresearchgate.netdovepress.com.

Research into this compound therapy for symptomatic idiopathic polyhydramnios has shown a reduction in the amniotic fluid index (AFI) and relief of maternal pressure symptoms fishersci.beresearchgate.net. A study involving patients with idiopathic polyhydramnios treated with this compound reported a decrease in AFI in a significant percentage of cases and relief of maternal symptoms fishersci.be. This therapeutic effect may indirectly contribute to prolonging pregnancy and potentially improving fetal outcomes, such as increased gestational age at delivery and better birth weight, compared to control groups fishersci.beresearchgate.net.

Table 1: Efficacy of this compound in Idiopathic Polyhydramnios

Outcome MeasureThis compound Group (n=59)Control Group (n=59)Statistical Significance (p-value)
AFI Decreased71%Not ApplicableNot Specified fishersci.be
Maternal Symptoms Relieved89%Not ApplicableNot Specified fishersci.be
Delivered at Term67.7%59%Not Specified fishersci.be
Required Neonatal Care3755Not Specified fishersci.be
Mean Gestational Age (weeks)37.01 ± 3.3636.33 ± 3.70Higher in Group A fishersci.be
Mean NICU Admission Days0.53 ± 0.721.36 ± 1.57Significantly Higher in Control fishersci.be

Emerging and Investigational Therapeutic Applications

Beyond its established uses, this compound is being explored for emerging and investigational therapeutic applications, particularly in the field of oncology nih.govwikipedia.orgnih.govtandfonline.com.

Oncology Research (Colorectal Cancer, Desmoid Tumors, Pancreatic Cancer, Glioma, Cancer Immune Therapy)

Research indicates that this compound and its derivatives possess potential anticancer activities across various malignancies, including colorectal cancer, desmoid tumors, pancreatic cancer, and glioma fishersci.benih.govwikipedia.orgnih.govtandfonline.comrsc.orgnih.govbmj.comnih.govnih.govlindushealth.comspandidos-publications.compsu.edu. These effects are being investigated through various mechanisms, both cyclooxygenase (COX)-dependent and COX-independent nih.govwikipedia.orgnih.govtandfonline.compsu.edu.

In colorectal cancer, this compound has shown the ability to suppress tumor growth in experimental models rsc.orgnih.gov. Epidemiological evidence also suggests that regular NSAID consumption, including this compound, may reduce the risk and mortality of colorectal cancer nih.govrsc.orglindushealth.com.

For desmoid tumors, which are locally aggressive soft-tissue tumors, this compound has been explored as a treatment option, particularly in cases associated with familial adenomatous polyposis. Early observations suggested potential antitumor activity in some desmoid tumor cases.

In pancreatic cancer, this compound has been shown to inhibit the proliferation and migration of pancreatic stellate cells (PSCs), which contribute to the tumor microenvironment. This compound may also play a role in preventing epithelial-to-mesenchymal transition (EMT) in pancreatic cancer cells psu.edu. This compound derivatives are being investigated for their cytotoxic effects on pancreatic cancer cell lines lindushealth.com.

Research into glioma, an aggressive brain cancer, has demonstrated that this compound can induce apoptosis and inhibit the growth of glioma cells in vitro and in vivo fishersci.bewikipedia.orgnih.govnih.gov. Studies are exploring the use of nanoparticle delivery systems to enhance this compound's efficacy and concentration within glioma tumors fishersci.benih.gov.

This compound's potential in cancer immune therapy is also being explored. Studies in mouse models have indicated that this compound can augment the activity of certain immunostimulants and enhance the antitumor effects of adoptive T-cell therapy spandidos-publications.com. This effect may be related to its influence on the tumor microenvironment and its ability to enhance death receptor signaling in cancer cells .

The anti-tumor effects of this compound are mediated through diverse mechanisms, including both the well-known inhibition of cyclooxygenase (COX) enzymes and several COX-independent pathways nih.govwikipedia.orgnih.govtandfonline.compsu.edu. By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins (B1171923), which can promote tumor growth, angiogenesis, and immunosuppression nih.govnih.govlindushealth.com.

COX-independent mechanisms are also crucial to this compound's anti-tumor activity. These include the induction of apoptosis, suppression of angiogenesis, inhibition of cell proliferation, and modulation of signaling pathways involved in cell survival and migration nih.govwikipedia.orgnih.govtandfonline.comnih.govlindushealth.compsu.edu.

Aberrant crypt foci (ACF) are considered early preneoplastic lesions in the colon. Studies, primarily in animal models, have investigated the ability of this compound to prevent the formation of ACF . While some research has shown that this compound can reduce the number of ACF, comparative studies have suggested that other NSAIDs, such as aspirin (B1665792), might exhibit a more significant or reversible suppression of ACF formation in certain models. However, this compound has still demonstrated an inhibitory effect on ACF compared to control groups.

Table 2: Effect of NSAIDs on Aberrant Crypt Foci (ACF) Reduction in Rats

Treatment GroupReduction in ACF (%)
This compound42
Sulindac (B1681787)46
Meloxicam46
Celecoxib22
Sulindac Sulfone36

Induction of apoptosis, or programmed cell death, is a key mechanism by which this compound exerts its anti-tumor effects nih.govwikipedia.orgnih.govtandfonline.combmj.comnih.govpsu.edu. This compound has been shown to induce apoptosis in various cancer cell lines, including colorectal, esophageal, and lung cancer cells bmj.comnih.govpsu.edu.

The mechanisms underlying this compound-induced apoptosis can involve the release of pro-apoptotic factors, such as second mitochondria-derived activator of caspase (Smac), and the activation of caspases, which are central executioners of apoptosis bmj.comnih.gov. Studies have also indicated the involvement of mitochondrial apoptosis pathways and modulation of proteins like Mcl-1 and FLIP nih.gov. Furthermore, this compound's effect on apoptosis may be linked to COX-independent pathways and can be influenced by factors like intracellular ceramide levels and signaling cascades involving Akt and PP2A nih.gov.

Angiogenesis, the formation of new blood vessels, is vital for tumor growth and metastasis. This compound has been shown to suppress tumor angiogenesis nih.govwikipedia.orgrsc.orgnih.govlindushealth.compsu.edu. This effect is considered one of the mechanisms contributing to its anti-tumor activity nih.govlindushealth.com.

Research suggests that this compound can inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF), a key mediator of blood vessel formation rsc.orgnih.gov. Studies have demonstrated a correlation between decreased microvessel density (MVD) in tumors and reduced VEGF expression following this compound treatment rsc.orgnih.gov. This compound may also suppress endothelial cell functions crucial for angiogenesis, such as cell spreading and migration, potentially through pathways involving integrins and Rho family GTPases lindushealth.com.

Table 3: Effect of this compound on Tumor Angiogenesis in Colorectal Cancer Xenografts

MeasurementControl GroupThis compound GroupStatistical Significance (p-value)
Tumor Volume (mm³)828.21 ± 31.59458.89 ± 32.07< 0.05 nih.gov
MVD37.40 ± 4.9319.50 ± 5.32< 0.001 rsc.orgnih.gov
VEGF Expression1.90 ± 0.481.19 ± 0.17< 0.01 rsc.org
Indoleamine 2,3-dioxygenase (IDO1) Inhibition

Indoleamine 2,3-dioxygenase (IDO1) is an enzyme considered an important molecular target for cancer immunotherapy due to its role in repressing T cell function and promoting regulatory T cells in cancer. bohrium.comnih.govnih.gov Research has explored the IDO1 inhibitory activity of this compound and its derivatives. bohrium.comnih.gov Studies have shown that while simple indole (B1671886) compounds were inactive, numerous this compound derivatives exhibited enhanced IDO1 inhibitory activity. bohrium.comnih.gov The functional group at the 3-position of this compound derivatives was found to have a strong effect on IDO1 inhibitory activity. bohrium.comnih.gov This inhibitory activity was not directly correlated with tumor cell cytotoxicity. bohrium.comnih.gov this compound itself has been identified as an IDO-1 antagonist, with an IC50 comparable to other tested compounds in a cell-based assay using human neural stem cells stimulated by INF-γ. nih.gov It has been reported that this compound exhibited raised IDO1 inhibitory activity, which may be beneficial for malignant cell immunotherapy by suppressing interleukin-10 and prostaglandin E2. researchgate.net

Antiviral Research (e.g., SARS-CoV-2, Canine Coronavirus, Rotavirus)

This compound has demonstrated antiviral activity against a range of viruses, including SARS-CoV-2, canine coronavirus (CCoV), and rotavirus, in both in vitro and in vivo studies. ijpsm.co.innih.govbiorxiv.orgresearchgate.netresearchgate.netmdpi.com

Inhibition of Viral Replication

This compound has been shown to inhibit viral replication through mechanisms that may be independent of its traditional COX inhibition. ijpsm.co.inbiorxiv.orgresearchgate.netmdpi.comnih.gov Studies have reported that this compound acts early in the coronavirus replication cycle, selectively blocking viral RNA synthesis. biorxiv.orgresearchgate.netbrieflands.com This effect has been observed against SARS-CoV and CCoV. nih.govbiorxiv.orgresearchgate.netbrieflands.com

Another proposed mechanism for this compound's antiviral activity involves the activation of the double-stranded RNA (dsRNA)-dependent protein kinase R (PKR). drugbank.comnih.govnih.govbrieflands.comimmunopathol.com Activation of PKR leads to the phosphorylation of eukaryotic initiation factor-2 alpha subunit (eIF2α), which can shut down viral protein synthesis and inhibit viral replication. drugbank.comijpsm.co.innih.govnih.gov This mechanism has been observed in cells infected with vesicular stomatitis virus (VSV) and is suggested to contribute to this compound's broad-spectrum antiviral activity. nih.govnih.gov

In vitro studies have evaluated the effectiveness of this compound in reducing the replication of SARS-CoV-2. nih.gov For instance, this compound has been reported as a potent inhibitor of SARS-CoV-2 replication in Vero E6 cells with an IC50 value of 1 µM. researchgate.netmdpi.com Combinations of this compound with other drugs, such as ketotifen, have shown additive or synergistic effects in reducing viral yield in vitro. nih.gov

In vivo studies in CCoV-infected dogs have shown that this compound treatment accelerated symptom relief and improved outcomes compared to other treatments. biorxiv.orgresearchgate.netresearchgate.netmdpi.com this compound at a dose of 1 mg/kg resulted in a significant reduction in virus yield. researchgate.netmdpi.com

This compound has also shown antiviral activity against rotavirus infection by inhibiting viral protein synthesis. nih.govmdpi.com

Cytokine Storm Suppression

In addition to its direct antiviral effects, this compound has been suggested to help in preventing or attenuating cytokine storms, particularly in the context of viral infections like COVID-19. ijpsm.co.innih.govbrieflands.comimmunopathol.comscirp.orgmsu-journal.com Cytokine storm is a severe immune reaction characterized by the rapid overproduction of pro-inflammatory cytokines, which can lead to organ damage. nih.govmsu-journal.com

This compound has been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6). nih.govimmunopathol.com By modulating the inflammatory response and reducing the release of inflammatory mediators, this compound can help to mitigate the hyperinflammatory state associated with severe viral infections. brieflands.comimmunopathol.comscirp.orgmsu-journal.com This suppression of the cytokine cascade is considered one of the mechanisms by which this compound may improve outcomes in patients with viral infections. brieflands.comimmunopathol.comscirp.org

Neurological Conditions (e.g., Alzheimer's Disease, Traumatic Brain Injury, Multiple Sclerosis)

Research has explored the potential of this compound in the management of various neurological conditions, including Alzheimer's Disease (AD), Traumatic Brain Injury (TBI), and Multiple Sclerosis (MS). ijpsm.co.innih.govresearchgate.netmdpi.com Neuroinflammation is considered a significant factor in the pathogenesis of neurodegenerative diseases like AD, Parkinson's disease, and MS. researchgate.netmdpi.com

Studies suggest that NSAIDs, including this compound, may exert neuroprotective effects by suppressing inflammatory responses and modulating various inflammatory pathways. researchgate.netmdpi.com Epidemiological evidence has indicated that long-term use of NSAIDs may be associated with a reduced risk of AD. nih.govinnovareacademics.in this compound has shown anti-amyloid and anti-inflammatory properties in preclinical studies related to AD. researchgate.net In animal models, this compound has been shown to attenuate neuroinflammation and memory impairment. researchgate.net

Reduction of Cerebral Blood Flow

One of the notable effects of this compound on the central nervous system is its ability to reduce cerebral blood flow (CBF). sums.ac.irresearchgate.netfrontiersin.orgkarger.com This effect is thought to be related to its vasoactive properties. sums.ac.ir The mechanism is believed to involve the attenuation of prostaglandin synthesis, as prostaglandins play a role in regulating cerebrovascular tone and CBF. sums.ac.irkarger.com this compound's inhibition of cyclooxygenase activity alters prostaglandin synthesis, and some prostaglandins are potent arteriolar vasodilators. karger.com

The reduction in CBF induced by this compound can lead to a decrease in intracranial pressure (ICP), which is particularly relevant in conditions like traumatic brain injury where elevated ICP is a concern. sums.ac.irresearchgate.netkarger.com Studies have shown that this compound administration results in an immediate and dramatic reduction in CBF, which contributes to the decrease in ICP. sums.ac.irresearchgate.net This phenomenon can occur without significant alteration in the metabolic rate of oxygen or glucose. sums.ac.ir

However, the extent and implications of the reduction in CBF need careful consideration, as a significant decrease could potentially lead to cerebral hypoperfusion. karger.com Studies in very preterm babies with patent ductus arteriosus (PDA) have shown that this compound significantly reduces CBF and cerebral oxygen delivery shortly after administration, leading to an increase in cerebral oxygen extraction. frontiersin.org The balance of oxygen kinetics at the time of treatment may be critical in such cases. frontiersin.org

Data Table: In vitro Antiviral Activity of this compound

VirusCell LineEffect on ReplicationIC50 (if reported)Reference
SARS-CoV-2Vero E6 cellsInhibition1 µM researchgate.netmdpi.com
SARS-CoVVero E6, A549InhibitionNot specified nih.govmdpi.com
Canine CoronavirusA72 canine cellsInhibitionNot specified nih.govmdpi.com
RotavirusCaco-2 cellsInhibitionNot specified nih.gov
VSVNot specifiedInhibition2 µM nih.govnih.gov

Data Table: this compound Effect on Spleen Cell Cytokine Production in Mouse Model of Oral Carcinogenesis

Treatment GroupIFN-γ Production by Spleen Cells (Relative Levels)Time PointReference
Healthy Control MiceBaseline6 weeks frontiersin.org
Diluent-Treated Mice (Premalignant Lesions)Reduced compared to control6 weeks frontiersin.org
This compound-Treated Mice (Premalignant Lesions)Increased compared to diluent control and healthy control6 weeks frontiersin.org
Healthy Control MiceBaseline20 weeks frontiersin.org
Diluent-Treated Mice (Premalignant Lesions)Reduced compared to control20 weeks frontiersin.org
This compound-Treated Mice (Premalignant Lesions)Increased compared to diluent control and healthy control20 weeks frontiersin.org
Intracranial Pressure Reduction

This compound has been investigated for its effects on elevated intracranial pressure (ICP), a significant factor contributing to mortality in conditions like severe traumatic brain injury (TBI) and acute liver failure (ALF). cochrane.orgcapes.gov.brresearchgate.net Compared to other cyclooxygenase inhibitors, this compound exhibits unique effects on cerebral blood flow, causing cerebral vasoconstriction and subsequently decreasing cerebral blood flow, which can lead to a reduction in ICP. nih.govsums.ac.ir

Studies in patients with ALF and brain edema have shown that a bolus injection of this compound reduced ICP and increased cerebral perfusion pressure without negatively impacting cerebral perfusion or oxidative metabolism. capes.gov.br Specifically, in one study involving twelve patients with ALF, this compound reduced ICP from a median of 30 mmHg to 12 mmHg (P < 0.05), and cerebral perfusion pressure increased from 48 mmHg to 65 mmHg (P < 0.05). capes.gov.br Mean cerebral blood flow velocity and jugular bulb oxygen saturation remained largely unchanged. capes.gov.br

Research in head-injured patients with cerebral contusion and edema, where ICP was difficult to control, also indicated that this compound administration reduced ICP for several hours. nih.gov Studies of cerebral circulation and metabolism in these patients showed a decrease in cerebral blood flow. nih.gov

Promotion of Endogenous Remyelination

This compound has shown promise in research related to enhancing endogenous remyelination, particularly in the context of demyelinating diseases like multiple sclerosis (MS). researchgate.netresearchgate.netspr-journal.rucyberleninka.ru Remyelination, the process of repairing damaged myelin sheaths in the central nervous system, is often limited in chronic stages of MS. researchgate.netnih.gov

Studies have demonstrated that this compound promotes the differentiation of oligodendrocyte progenitor cells (OPCs) into mature oligodendrocytes, which are the myelin-producing cells. researchgate.netnih.gov This effect has been observed in both primary human and murine oligodendrocytes, as well as in myelination of cerebellar slice cultures and remyelination in animal models of demyelination, such as cuprizone-induced demyelination. researchgate.netnih.govnih.gov

The mechanism of action appears to involve the modulation of the Wnt/β-catenin pathway. researchgate.netnih.gov In vitro experiments suggest that this compound's action is dependent on Glycogen synthase kinase 3 beta (GSK3β) activity and β-catenin phosphorylation. researchgate.netnih.gov Activation of the Wnt/β-catenin signaling pathway can inhibit the maturation and differentiation of OPCs, while pharmacological inhibition of this pathway can promote their differentiation. researchgate.net this compound, by modulating this pathway, can stimulate oligodendrocyte formation from progenitor cells and trigger remyelination in animal models. researchgate.net

Research indicates that this compound might represent a potential therapeutic option to enhance endogenous remyelination in patients with MS. researchgate.netresearchgate.net

Ophthalmic Applications (Postoperative Ocular Inflammation)

Topical ophthalmic formulations of this compound have been investigated and used for the management and prevention of ocular inflammation following cataract surgery. nih.govkarger.com Ocular inflammation is a common occurrence after cataract surgery, often associated with a breakdown of the blood-aqueous barrier due to surgically induced prostaglandin production. amedeolucente.it

Clinical trials have compared the efficacy of this compound eye drops with other treatments, such as ketorolac (B1673617) and dexamethasone (B1670325), in managing postoperative ocular inflammation. amedeolucente.itsigmaaldrich.comresearchgate.netkarger.com One study comparing this compound 0.1% eye drops with ketorolac 0.5% eye drops found that this compound was at least as effective as ketorolac on postoperative Day 1 and statistically more effective at Day 7 in reducing aqueous flare after uncomplicated cataract surgery. amedeolucente.itsigmaaldrich.com Aqueous flare, a measure of protein in the anterior chamber, is an indicator of inflammation. amedeolucente.itkarger.com

Another study comparing this compound 0.1% solution with dexamethasone 0.1% solution in preventing inflammation after cataract surgery concluded that this compound appeared to be as safe and efficient as dexamethasone in managing postoperative inflammation and could serve as an alternative to steroids. researchgate.netkarger.com In this study, proteinic flare and cellular Tyndall decreased in both groups, with a difference favoring this compound for cellular Tyndall on day 30. karger.com

Topical NSAIDs, including this compound, are considered alternatives to topical corticosteroids for controlling postoperative inflammation, as they can reduce clinical inflammation. amedeolucente.itarvojournals.org They primarily exert their anti-inflammatory action by inhibiting cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of intraocular inflammation. nih.govkarger.comamedeolucente.it

Gallbladder Motility and Emptying Research

Research has explored the effects of this compound on gallbladder motility and emptying, particularly in the context of gallstone disease and acute cholecystitis. uni-muenchen.deresearchgate.netnih.govageb.benih.gov

Studies have investigated the influence of this compound on bile viscosity and gallbladder emptying. One study observed that this compound decreased the viscosity of gallbladder bile in patients with cholesterol gallstone disease. uni-muenchen.de Bile viscosity is considered to play a role in the formation of cholesterol crystals and can inversely correlate with bile flux through the cystic duct, potentially affecting gallbladder emptying. uni-muenchen.de While this compound decreased bile viscosity, it did not alter biliary mucus glycoprotein (B1211001) content, suggesting other mechanisms might be responsible for its effects on bile viscosity. uni-muenchen.de

In patients with cholesterol gallstone disease, this compound has been found to enhance postprandial emptying of the gallbladder, although it did not show this effect in healthy volunteers. uni-muenchen.de It has been speculated that the decrease in bile viscosity induced by this compound might be a mechanism contributing to improved gallbladder emptying. uni-muenchen.de

Research in experimental models of acute cholecystitis, such as common bile duct ligation (CBDL) in guinea pigs, has examined this compound's effect on gallbladder inflammation and contractility. researchgate.netnih.gov In this model, CBDL increased inflammation and decreased gallbladder muscle contractility. researchgate.netnih.gov this compound treatment decreased the inflammation score and partially reversed the smooth muscle contractile response to acetylcholine (B1216132) at earlier time points (6 and 24 hours) but not later (48 hours). researchgate.netnih.gov This suggests that, in the early stages of acute cholecystitis, inflammation and contractile dysfunction may be partly mediated by prostaglandins. researchgate.netnih.gov

Furthermore, this compound has been shown to reduce elevated intraluminal gallbladder pressure in patients with acute cholecystitis. nih.gov High intraluminal gallbladder pressure was observed in patients with acute cholecystitis, and intravenous this compound reduced this pressure. nih.gov This finding suggests that the analgesic effect of this compound on biliary pain might be partly due to a local effect on gallbladder function, leading to a reduction in intraluminal pressure. nih.gov

In vitro studies on human gallbladder muscle strips from patients with acute cholecystitis have shown that this compound can reduce or abolish spontaneous rhythmical contractions by inhibiting endogenous prostaglandin synthesis. researchgate.netageb.be Studies on sodium transport in diseased human gallbladders have also indicated that this compound can reverse net sodium secretion to absorption in secreting gallbladders, suggesting that this secretion may be mediated by prostaglandins. portlandpress.com

Adverse Effects and Toxicity Research

Gastrointestinal Toxicity Mechanisms and Mitigation Strategies

Indomethacin is known for its capacity to induce injury to the gastrointestinal mucosa in both experimental animals and humans. nih.gov This toxicity is linked to a significant risk of hemorrhage, erosions, and perforation in both gastric and intestinal ulcers. nih.gov The primary mechanism involves the inhibition of cyclooxygenase, leading to reduced prostaglandin (B15479496) production. nih.gov

Peptic Ulceration, Bleeding, and Perforation

This compound-induced gastric damage is believed to involve both COX-dependent and COX-independent mechanisms. gutnliver.org The inhibition of COX-1, an enzyme essential for producing prostaglandins (B1171923) that maintain gastric mucosa, is a key factor in the development of dyspepsia, nausea, constipation, and diarrhea. nih.gov More severely, this inhibition can lead to the formation of peptic ulcers, which may present as mid-epigastric pain. nih.gov These ulcers carry the potential risk of rupture, leading to acute surgical emergencies. nih.gov Studies in healthy volunteers have shown that this compound can cause gastric lesions, with some studies reporting the occurrence of gastric ulcers. nih.gov NSAID-associated gastric ulcers, including those induced by this compound, frequently occur in the antrum and are often associated with bleeding. nih.gov Research indicates that the rate of Helicobacter pylori infection is significantly lower in NSAID-associated gastric ulcers compared to those not associated with NSAID use. nih.gov

Inflammation of Small Intestine and Associated Biomarkers (e.g., TNF-α, Histamine)

This compound administration can lead to acute inflammation of the small intestine. researchgate.net This inflammation is associated with an increased release of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6, as well as histamines. researchgate.net Studies in rats with this compound-induced enteropathy have shown increased expression levels of IL-1β and TNF-α in intestinal tissue. karger.com These inflammatory markers were significantly higher in this compound-treated groups compared to control groups. karger.com Research also indicates that this compound can increase inflammatory cell infiltration in the small intestine. researchgate.net Biomarkers such as fecal calprotectin and myeloperoxidase (MPO) levels in intestinal mucosa have been used to assess the severity of this compound-induced intestinal inflammation. karger.com Studies have shown that this compound administration results in extensive infiltration of MPO-positive cells in the intestinal mucosa and elevated fecal calprotectin levels. karger.com

Impact on Gastric Mucosa Maintenance

The maintenance of gastric mucosal integrity is a complex process involving several defense mechanisms, including the mucus bicarbonate phospholipid barrier, epithelial cell-derived mucus/bicarbonate production, and mucosal cell renewal. mdpi.com this compound disrupts gastric mucosa maintenance primarily by inhibiting the synthesis of protective factors like cyclooxygenase-1 (COX-1), prostaglandin E2 (PGE2), bicarbonate, and mucus. researchgate.net It also increases aggressive factors like acid and elevates oxidant parameters while decreasing antioxidant parameters. researchgate.net Prostaglandins, particularly PGE2, are crucial cytoprotective agents in the gastric mucosa, stimulating the secretion of bicarbonate and mucus, maintaining mucosal blood flow, and regulating mucosal cell turnover and repair. tandfonline.com Inhibition of prostaglandin synthesis by this compound can slow down the healing process of gastric ulcers. tandfonline.com Studies have shown that this compound treatment leads to a marked decrease in mucin levels in gastric tissue. mdpi.com

Renal Toxicity and Dysfunction

This compound is also known to cause significant renal toxicities. nih.gov The side effects in the kidneys are mainly attributed to the inhibition of cyclooxygenase, which blocks the production of prostaglandins essential for maintaining renal function. nih.govnih.gov

Hyperkalemia and Acute Interstitial Nephritis

This compound can lead to hyperkalemia and acute interstitial nephritis. nih.gov The risk of hyperkalemia is increased by inhibiting prostaglandin synthesis, which is vital for renal function. droracle.ai This inhibition can affect prostaglandin-dependent renin secretion, and renin plays a crucial role in regulating potassium levels. droracle.ai this compound has been shown to cause hyporeninemic-hypoaldosteronism, a condition characterized by decreased renin and aldosterone (B195564) production, leading to hyperkalemia. droracle.aiacpjournals.org A case study documented that this compound could cause this syndrome, likely by inhibiting prostaglandin biosynthesis, with elevated serum potassium and suppressed plasma renin activity and aldosterone. acpjournals.org Acute interstitial nephritis is another form of NSAID-induced acute kidney injury that may manifest with nephrotic proteinuria. nih.gov While the exact mechanism of antibiotic-associated acute kidney injury is multifaceted and can involve interstitial nephritis, this compound's contribution to acute interstitial nephritis is linked to its impact on renal function and prostaglandin inhibition. mdpi.comresearchgate.net

Inhibition of Prostaglandin-Dependent Renal Function

Prostaglandins play a critical role in maintaining renal function, especially in situations of diminished renal blood flow, by acting as vasodilators and increasing renal perfusion. nih.govnih.gov this compound, by inhibiting prostaglandin synthesis, interferes with this protective mechanism and can lead to acute intrinsic renal failure, particularly in patients with compromised prerenal status. nih.gov Renal production of prostaglandins, specifically PGE2 and PGI2, is an important compensatory response that helps maintain renal function when renal blood flow is reduced. nih.govnih.gov this compound inhibits this mechanism, potentially leading to acute kidney injury. nih.gov Studies have demonstrated that this compound significantly reduces free water clearance, indicating an inhibition of processes regulated by COX enzymes in the kidney. researchgate.net The inhibition of prostaglandin synthesis in the kidneys by NSAIDs, including this compound, reduces renal blood flow and decreases the glomerular filtration rate (GFR). researchgate.net

Cardiovascular Adverse Events

This compound, like other NSAIDs, carries a risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke. drugbank.comnih.gov This risk is particularly relevant for patients with pre-existing cardiovascular disease or risk factors. fda.gov Studies have shown an increased incidence of myocardial infarction and stroke in large clinical trials involving NSAIDs. fda.gov

This compound is associated with an increased risk of cardiovascular events, including fluid retention, edema, and hypertension. medcentral.commayoclinic.orgnih.gov Studies have also linked NSAID use, including this compound, with an increased risk of hospitalization for heart failure, particularly in patients with pre-existing heart failure. medcentral.comdroracle.aibmj.com

Fluid Retention and Edema

Fluid retention and edema are recognized adverse effects of this compound. mdpi.comnih.govhres.ca This can occur because NSAIDs can affect kidney function, leading to temporary sodium and water retention. droracle.ai Patients with conditions predisposing to fluid retention, such as heart failure or hypertension, should use this compound with caution. hres.ca

Hypertension

This compound can lead to the onset of new hypertension or worsen pre-existing hypertension. fda.govmedcentral.commayoclinic.org This effect may contribute to the increased incidence of cardiovascular events. fda.govfda.gov this compound has been shown to increase mean blood pressure in treated hypertensive patients. nih.govahajournals.org It may also attenuate the effectiveness of certain antihypertensive medications, including ACE inhibitors and diuretics. fda.govmedcentral.comahajournals.org Blood pressure should be monitored closely during the initiation and course of this compound therapy, especially in patients with hypertension. fda.govmedcentral.com

Heart Failure

The use of this compound is associated with an increased risk of heart failure. medcentral.comdroracle.aimdpi.com In patients with severe heart failure, this compound should generally be avoided unless the potential benefits outweigh the risks, and patients should be monitored for signs of worsening heart failure if it is used. fda.govmedcentral.com this compound can worsen heart failure by promoting sodium and fluid retention and potentially interfering with the effectiveness of heart failure medications. droracle.ai A Danish National Registry study indicated that NSAID use in patients with heart failure was linked to an increased risk of death and hospitalization for myocardial infarction or heart failure. fda.govmedcentral.com

Central Nervous System (CNS) Effects

This compound can affect the central nervous system, and CNS side effects are reported with its use. nih.govdroracle.aiconsensus.app These effects can include headache, dizziness, and confusion. nih.govdroracle.airesearchgate.net this compound is suggested to have a relatively higher prevalence of neurological adverse effects compared to some other NSAIDs. researchgate.net

Headache and Dizziness

Headache and dizziness are among the most common adverse reactions reported with this compound. nih.govnih.gov Despite its use in treating certain headache disorders, headache is a frequently reported side effect. nih.gov Dizziness is also a recognized CNS effect. nih.govresearchgate.net

Aseptic Meningitis, Psychosis, and Cognitive Dysfunction

Severe adverse reactions affecting the CNS, including aseptic meningitis, psychosis, and cognitive dysfunction, have been reported with this compound use. nih.gov

Aseptic Meningitis: Aseptic meningitis has been reported in association with NSAID use, including this compound. nih.govscielo.br While rare, it is a potential severe adverse effect. nih.gov

Psychosis: Cases of this compound-induced psychosis have been reported. psychiatry-psychopharmacology.comdusunenadamdergisi.orgresearchgate.netbmj.comjournalofhospitalpharmacy.in The frequency of psychiatric reactions due to NSAID use is not precisely known, but psychosis and cognitive changes may be more frequent in elderly patients. psychiatry-psychopharmacology.com The underlying mechanisms are not fully understood, but it has been suggested that this compound's inhibition of prostaglandin synthesis could indirectly increase dopamine (B1211576) levels, potentially contributing to psychotic symptoms. psychiatry-psychopharmacology.comdusunenadamdergisi.orgresearchgate.net

Cognitive Dysfunction: Cognitive dysfunction has also been reported as a severe adverse reaction to this compound. nih.govinteresjournals.org While some studies in healthy volunteers have suggested no decrease or even potential improvement in certain cognitive functions with this compound, further research in patient populations is needed. researchgate.netnih.govcapes.gov.br Animal studies and some epidemiological evidence have explored the potential effects of this compound on cognitive decline, particularly in the context of Alzheimer's disease, with some findings suggesting potential benefits in animal models, although clinical trial results in AD patients have been inconclusive. researchgate.netmdpi.complos.org

Hematological Toxicity

This compound can exert several effects on the hematological system. These include reported instances of agranulocytosis, aplastic anemia, hemolytic anemia, leukopenia, thrombocytopenia, and thrombocytopenic purpura. nih.gov Anemia may be observed in patients receiving NSAIDs, including this compound, which could be attributed to fluid retention, occult or gross gastrointestinal blood loss, or an effect on erythropoiesis that is not yet fully understood. fda.gov Studies in rats have shown that this compound treatment can lead to a significant decrease in red blood cell count, hemoglobin concentration, packed cell volume, mean corpuscular volume, and mean corpuscular hemoglobin concentration. researchgate.net This observed microcytic hypochromic anemia in rats may be linked to nutritional deficiency resulting from inadequate digestion and absorption due to intestinal damage or bleeding ulcers in the stomach. researchgate.net Chronic administration of this compound in rats at doses of 250mg/kg and 500mg/kg decreased packed cell volume, hemoglobin, red blood cell count, and neutrophil values, while increasing lymphocyte counts. researchgate.net Neutrophilia and mild lymphocytosis have been observed in this compound-treated groups in rat studies, with the increase in white blood cells potentially caused by a relative increase in neutrophils due to stress following hemorrhage. researchgate.netajol.info this compound also inhibits platelet aggregation and has been shown to prolong bleeding time in some patients, although its effect on platelet function is quantitatively less, of shorter duration, and reversible compared to aspirin (B1665792). fda.gov

Hepatic Toxicity

This compound has the capacity to induce hepatic injury, although clinically significant hepatotoxicity associated with NSAID use is considered rare in the general population. droracle.aiuc.pt Borderline elevations of one or more liver tests may occur in up to 15% of patients on chronic NSAID therapy, including this compound. droracle.ainih.gov These laboratory abnormalities can progress, remain unchanged, or be transient with continued therapy. droracle.ai Notable elevations of alanine (B10760859) aminotransferase (ALT) or aspartate aminotransferase (AST) have been reported in approximately 1% of patients. droracle.ai Rare cases of severe hepatic reactions have been reported, including fatal outcomes such as jaundice, fatal fulminant hepatitis, liver necrosis, and hepatic failure. droracle.ai The latency to the onset of symptoms or jaundice is variable, typically occurring within 1 to 8 weeks of initiation, though latencies of 4 to 6 months have been reported. nih.gov Patients experiencing liver injury may present with anorexia, nausea, and vomiting, followed by jaundice. nih.gov The risk of liver damage appears to be dose-dependent and may be higher in individuals with pre-existing liver disease, advanced age, or those taking other hepatotoxic medications. droracle.ai Drug-induced liver injury from this compound is usually mild to moderate in severity and transient, but it can progress to acute liver failure and death. nih.gov Rechallenge after clinically apparent hepatic injury from this compound should be avoided. nih.gov Studies in rats have shown that overdose of this compound can induce systemic toxicity manifested by hepatic histopathological changes, leading to statistically significant abnormalities of liver function tests. internationalscholarsjournals.com this compound has been found to cause severe liver damage in some studies, evidenced by increased activity of aminotransferases and alkaline phosphatase, increased lipid peroxidation, and decreased reserves of restored glutathione. droracle.ai Increased lipid peroxidation is thought to play a significant role in the pathogenesis of this compound-induced liver lesions. droracle.ai In a murine model of liver injury, this compound was found to increase liver damage. droracle.ai Histological studies in rats have revealed that this compound can cause mild periportal hepatic necrosis and Kupffer cell proliferation, indicative of acute hepatotoxicity. bioline.org.br

Dermatological Adverse Reactions (e.g., Leukocytoclastic Vasculitis, Skin Dryness)

This compound, like other NSAIDs, can cause various dermatological adverse reactions, ranging from common non-specific reactions to less common, rare, or serious cutaneous side effects. dermnetnz.orgmayoclinic.org Common non-specific skin reactions include exanthem, fixed drug eruption, itch, morbilliform rash (maculopapular), photosensitivity, urticaria (hives), and angioedema. dermnetnz.org Serious skin adverse events, which can be fatal, include exfoliative dermatitis, Stevens-Johnson syndrome (SJS), and toxic epidermal necrolysis (TEN). dermnetnz.orgmayoclinic.orgfda.gov These serious events may occur without warning, and patients should be informed about the signs and symptoms of serious skin manifestations. fda.gov Other less common or rare cutaneous side effects reported with systemic NSAIDs include alopecia, autoimmune blistering diseases, drug-induced chronic cutaneous lupus erythematosus, drug-induced pigmentation, erythema multiforme, erythema nodosum, lichenoid drug eruptions, psoriasis, serum sickness-like reaction, Sweet disease, and vasculitis, including cutaneous small-vessel vasculitis. dermnetnz.org

Leukocytoclastic vasculitis (LCV), a small-vessel vasculitis, has been reported in association with this compound use. nih.govnih.gov LCV typically presents as a palpable purpuric skin rash, commonly on the legs, though any body part can be affected. nih.gov The rash may be accompanied by a burning sensation or pain and can involve internal organs in some cases. nih.gov LCV rash can also manifest as nodules, recurrent ulcerations, or asymptomatic lesions. nih.gov Diagnosis is usually confirmed by skin biopsy. nih.gov While many potential causes for LCV exist, a trigger may not be identified in up to half of cases. nih.gov Treatment is often conservative, focusing on identifying and removing the etiological trigger. nih.gov One case report describes this compound-associated LCV that improved upon discontinuation of the drug. nih.gov

Skin dryness has also been investigated in relation to this compound. Studies in mice have shown that this compound treatment can lead to a significant increase in transepidermal water loss, resulting in observed dry skin. jst.go.jp Research suggests that this compound may activate peroxisome proliferation-activated receptor (PPAR)γ in the skin and jejunum, alter macrophage polarity, increase matrix metalloproteinase (MMP)-1 secretion from mast cells, and decompose collagen type I, contributing to dry skin. jst.go.jp Skin dryness may be associated with this compound-induced small intestine injury. jst.go.jp

Fetal and Neonatal Adverse Effects

The use of this compound during pregnancy, particularly in the later stages, has been associated with potential adverse effects on the fetus and neonate. This compound readily crosses the placenta, allowing it to affect the fetus. aap.orgnih.gov Reported adverse fetal/neonatal effects include decreased renal function leading to oligohydramnios, closure of the ductus arteriosus, and delayed cardiovascular adaptation at birth. orpha.net These effects are generally transient and reversible. orpha.net However, prolonged prenatal exposure may be harmful. nih.gov Antenatal this compound exposure has been associated with an increased risk of severe intraventricular hemorrhage, necrotizing enterocolitis, and periventricular leukomalacia in preterm infants. nih.govconsensus.appnih.gov

Necrotizing Enterocolitis

Necrotizing enterocolitis (NEC) is a serious gastrointestinal emergency in premature infants characterized by bowel necrosis. aap.orgmdpi.com Postnatal this compound administration has been associated with an increased incidence of NEC in preterm infants. aap.orgaap.org Because this compound crosses the placenta, antenatal this compound exposure has also been hypothesized to increase the risk for NEC in preterm infants. aap.orgaap.org Studies have explored this association, with some finding a significant link between antenatal this compound and NEC in the first 15 days of life in preterm infants. aap.orgaap.org One study reported that the incidence of NEC in neonates delivered within 24 hours of maternal this compound therapy was 20% compared to 9% in a control group. nih.gov The incidence was even higher (26.4%) in neonates with more than 48 hours of antenatal this compound exposure compared to 4.1% in those with less than 48 hours exposure. nih.gov The interval from first feeding to NEC development and the mean interval from delivery to NEC development were significantly shorter in the this compound group compared to the control group in one study. nih.gov Antenatal this compound exposure occurring within 24 hours of delivery and lasting at least 48 hours has been associated with a significant increase in the incidence of NEC in low-birth-weight neonates. nih.gov However, conflicting results exist, with some studies showing no significant association between this compound therapy and the risk of NEC (Bell's stage ≥ II). mdpi.comfrontiersin.org this compound's vasoconstrictive impact on mesenteric blood flow is a potential mechanism contributing to NEC susceptibility. aap.orgnih.govmdpi.com

Periventricular Leukomalacia and Intraventricular Hemorrhage

Antenatal exposure to this compound has been associated with an increased risk of periventricular leukomalacia (PVL) and severe intraventricular hemorrhage (IVH) in preterm infants. nih.govorpha.netconsensus.appnih.gov A meta-analysis indicated that antenatal this compound was associated with an increased risk of PVL (OR 2.0, 95% CI 1.3 – 3.1). nih.gov Another meta-analysis of observational studies found that antenatal exposure to this compound was associated with an increased risk of severe IVH (grade III-IV) (relative risk, 1.29; 95% confidence interval, 1.06-1.56) and PVL (relative risk, 1.59; 95% confidence interval, 1.17-2.17). nih.gov Prolonged exposure to this compound may result in persistent changes in the developing fetal cerebral circulation, potentially increasing the risk for IVH. contemporaryobgyn.net However, some studies, including a Cochrane review from 2010, have suggested that prophylactic treatment of patent ductus arteriosus (PDA) with this compound reduced the incidence of any IVH and severe IVH. frontiersin.orgfrontiersin.org Early this compound treatment for a clinically significant PDA may be associated with reduced severity of IVH. frontiersin.orgfrontiersin.org Prophylactic this compound has been shown to be associated with a decrease in intraventricular hemorrhage in premature infants in some studies. nsj.org.sa

Drug Interactions Research

Interactions with Other NSAIDs (e.g., Aspirin (B1665792), Celecoxib)

The concomitant use of indomethacin with other NSAIDs, including aspirin and cyclooxygenase-2 (COX-2) selective inhibitors like celecoxib, is generally not recommended. Taking more than one NSAID concurrently significantly increases the risk of serious gastrointestinal (GI) adverse events, such as inflammation, bleeding, ulceration, and perforation of the esophagus, stomach, or intestines. drugs.comdrugs.comdrugs.com This increased risk is dependent on both the dosage and duration of therapy of each medication. drugs.comdrugs.com

While aspirin is an NSAID, its interaction with this compound warrants specific consideration, particularly when aspirin is used for cardiovascular prophylaxis. Frequent or regular use of this compound may reduce the effectiveness of aspirin when taken to prevent heart attacks or strokes. drugs.com The combination of aspirin and this compound also increases the risk of developing GI ulcers and bleeding. drugs.commedlineplus.gov Some sources indicate that there is no consistent evidence that concurrent use of aspirin mitigates the increased risk of serious cardiovascular thrombotic events associated with NSAID use, and the concurrent use of aspirin and an NSAID like this compound increases the risk of serious GI events. rxlist.com

The interaction between this compound and celecoxib, another NSAID, also increases the risk of adverse effects associated with NSAIDs, particularly serious GI toxicity. drugs.comdrugbank.com This includes inflammation, bleeding, ulceration, and perforation. drugs.com

Concomitant use of multiple NSAIDs is generally avoided due to the lack of evidence demonstrating synergistic benefits and the potential for additive adverse reactions. drugs.com

Interacting DrugEffect of Interaction with this compoundClinical Impact
Other NSAIDsIncreased risk of adverse effects, particularly GI toxicity.Increased risk of inflammation, bleeding, ulceration, and perforation.
AspirinIncreased risk of GI ulcers and bleeding; potential reduction in aspirin's cardiovascular effectiveness.Requires careful monitoring; potential need for dose adjustment or alternative therapy. drugs.com
CelecoxibIncreased risk of serious GI toxicity.Increased risk of inflammation, bleeding, ulceration, and perforation. drugs.com

Interactions Affecting Hemostasis (Anticoagulants, Antiplatelet Agents, SSRIs, SNRIs)

This compound can interact with medications that affect hemostasis, increasing the risk of bleeding events. This includes anticoagulants, antiplatelet agents, selective serotonin (B10506) reuptake inhibitors (SSRIs), and serotonin norepinephrine (B1679862) reuptake inhibitors (SNRIs).

Concomitant use of this compound with anticoagulants, such as warfarin (B611796), can increase the risk of bleeding and hemorrhage. medlineplus.govalberta.cawebmd.com NSAIDs, including this compound, may increase the risk of bleeding events, and co-morbid conditions like coagulation disorders or concomitant use of warfarin further increase this risk. rxlist.com

Similarly, the use of this compound with antiplatelet agents, such as clopidogrel, aspirin/dipyridamole, or cilostazol, can increase the risk of bleeding. alberta.cawebmd.com

SSRIs (e.g., citalopram, fluoxetine, paroxetine, sertraline) and SNRIs (e.g., desvenlafaxine, duloxetine, venlafaxine) can also increase the risk of bleeding. medlineplus.govmedicalnewstoday.com Taking this compound with an SSRI or SNRI may further raise the risk for GI bleeding. medicalnewstoday.com

Patients receiving concomitant therapy with anticoagulants, antiplatelet agents, or serotonin-reuptake inhibitors may be at increased risk of bleeding and should be monitored. medcentral.com

Interacting Drug CategoryExamplesEffect of Interaction with this compoundClinical Impact
AnticoagulantsWarfarinIncreased risk of bleeding and hemorrhage. medlineplus.govalberta.cawebmd.comIncreased monitoring for signs of bleeding. rxlist.com
Antiplatelet AgentsClopidogrel, Aspirin/dipyridamole, CilostazolIncreased risk of bleeding. alberta.cawebmd.comIncreased monitoring for signs of bleeding. medcentral.com
SSRIsCitalopram, Fluoxetine, Paroxetine, SertralineIncreased risk of bleeding, potentially further raising the risk of GI bleeding when combined with this compound. medlineplus.govmedicalnewstoday.comIncreased monitoring for signs of GI bleeding. medicalnewstoday.com
SNRIsDesvenlafaxine, Duloxetine, VenlafaxineIncreased risk of bleeding, potentially further raising the risk of GI bleeding when combined with this compound. medlineplus.govmedicalnewstoday.comIncreased monitoring for signs of GI bleeding. medicalnewstoday.com

Interactions with Cardiovascular Medications (ACE Inhibitors, ARBs, Diuretics, Beta-blockers)

This compound can interact with several classes of cardiovascular medications, potentially affecting their efficacy and increasing the risk of adverse renal effects.

NSAIDs, including this compound, may diminish the antihypertensive effect of ACE inhibitors (e.g., captopril, enalapril, lisinopril, perindopril, quinapril, ramipril) and Angiotensin II Receptor Blockers (ARBs) (e.g., losartan, valsartan). rxlist.comalberta.camedicalnewstoday.commedscape.com The mechanism is likely related to the ability of NSAIDs to reduce the synthesis of vasodilating renal prostaglandins (B1171923). medscape.com Coadministration of NSAIDs with drugs that affect the Renin-Angiotensin-Aldosterone System (RAAS), such as ACE inhibitors and ARBs, may increase the risk of renal impairment, including acute renal failure, particularly in elderly, volume-depleted, or renally compromised patients. alberta.camedscape.com

This compound can also interact with diuretics (e.g., furosemide, hydrochlorothiazide, triamterene), potentially reducing their natriuretic effect and increasing the risk of renal dysfunction and hyperkalemia. rxlist.comalberta.ca The use of this compound may blunt the cardiovascular effects of diuretics used to treat heart failure. rxlist.com

While not explicitly detailed for this compound in the search results, NSAIDs in general can make beta-blockers (e.g., acebutolol, celiprolol) less effective at lowering blood pressure. medicalnewstoday.commedscape.com

Interacting Drug CategoryExamplesEffect of Interaction with this compoundClinical Impact
ACE InhibitorsCaptopril, Enalapril, Lisinopril, Perindopril, Quinapril, RamiprilMay diminish antihypertensive effect; increased risk of renal impairment. rxlist.comalberta.camedicalnewstoday.commedscape.comMonitor blood pressure and renal function periodically. alberta.camedscape.com
ARBsLosartan, ValsartanMay diminish antihypertensive effect; increased risk of renal impairment. rxlist.comalberta.camedicalnewstoday.commedscape.comMonitor blood pressure and renal function periodically. alberta.camedscape.com
DiureticsFurosemide, Hydrochlorothiazide, TriamterenePotential reduction in natriuretic effect; increased risk of renal dysfunction and hyperkalemia; may blunt cardiovascular effects in heart failure. rxlist.comalberta.caMonitor renal function and potassium levels; monitor for signs of worsening heart failure. rxlist.com
Beta-blockersAcebutolol, CeliprololMay be less effective at lowering blood pressure. medicalnewstoday.commedscape.comMonitor blood pressure.

Interactions Affecting Renal Function (e.g., Amiloride, Aliskiren)

This compound can interact with medications that affect renal function, potentially leading to decreased renal function or other renal adverse effects.

Concomitant use of this compound with amiloride, a potassium-sparing diuretic, can increase the risk of renal failure, hyperkalemia, and hypertension. drugbank.com

In patients who are elderly, volume-depleted, or have compromised renal function, coadministration of NSAIDs with drugs that affect the RAAS, such as aliskiren (B1664508) (a direct renin inhibitor), may increase the risk of renal impairment, including acute renal failure. medscape.com this compound may decrease the level or effect of aliskiren. medscape.com Monitoring of renal function is recommended periodically in such cases. medscape.com

Interacting DrugExampleEffect of Interaction with this compoundClinical Impact
DiureticsAmilorideIncreased risk of renal failure, hyperkalemia, and hypertension. drugbank.comMonitor renal function, potassium levels, and blood pressure.
Renin InhibitorsAliskirenMay decrease aliskiren level/effect; increased risk of renal impairment. medscape.comMonitor renal function periodically, especially in at-risk patients. medscape.com

Interactions with Lithium

This compound can interact with lithium, a medication used to treat bipolar disorder and depression, leading to increased plasma lithium levels and a higher risk of lithium toxicity. rxlist.comwikipedia.org NSAIDs, including this compound, can reduce the renal clearance of lithium, resulting in elevated serum lithium concentrations. Monitoring patients for signs of lithium toxicity is recommended during concomitant use. rxlist.com Less toxic NSAIDs, such as sulindac (B1681787) or aspirin, are preferred for patients taking lithium. wikipedia.org

Interacting DrugEffect of Interaction with this compoundClinical Impact
LithiumIncreased plasma lithium levels due to reduced renal clearance. rxlist.comwikipedia.orgMonitor for signs of lithium toxicity. rxlist.com

Interactions with Methotrexate (B535133)

Concomitant use of this compound and methotrexate, a medication used in chemotherapy and for autoimmune diseases, may increase the risk for methotrexate toxicity. rxlist.commedscape.com NSAIDs can reduce the tubular secretion of methotrexate, leading to enhanced toxicity, which can manifest as neutropenia, thrombocytopenia, and renal dysfunction. rxlist.commedscape.com Monitoring patients for methotrexate toxicity is important during concomitant use. rxlist.com

Interacting DrugEffect of Interaction with this compoundClinical Impact
MethotrexateIncreased risk of methotrexate toxicity (e.g., neutropenia, thrombocytopenia, renal dysfunction). rxlist.commedscape.comMonitor for signs of methotrexate toxicity. rxlist.com

Interactions with Digoxin (B3395198)

This compound can interact with digoxin, a medication used to treat heart failure and certain arrhythmias. This compound may increase serum digoxin levels, potentially leading to digoxin toxicity. clevelandclinic.org While the specific mechanism is not always detailed, NSAIDs can affect renal function, which in turn can impact the excretion of drugs like digoxin that are primarily eliminated by the kidneys.

Interacting DrugEffect of Interaction with this compoundClinical Impact
DigoxinMay increase serum digoxin levels. clevelandclinic.orgMonitor for signs of digoxin toxicity.

Cytochrome P450 and UDP-glucuronosyltransferase (UGT) Mediated Interactions

This compound undergoes metabolism via both Cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). Research indicates that CYP2C9 is the primary human CYP isoform responsible for the O-demethylation of this compound, a major metabolic pathway. nih.gov Studies using human liver microsomes and cDNA-expressed CYP enzymes have shown that CYP2C9 exhibits significantly higher activity in this process compared to other isoforms like CYP1A2 and CYP2D6. nih.gov While CYP2C19 also shows some activity, its contribution to this compound O-demethylation is considered negligible due to a lower intrinsic clearance compared to CYP2C9 and its expression levels in human livers. nih.gov

In addition to oxidative metabolism by CYP enzymes, this compound is also a substrate for glucuronidation catalyzed by UGT enzymes. nih.govnih.gov This conjugation reaction, primarily occurring in the liver, leads to the formation of this compound glucuronide, which is subsequently eliminated. nih.govelifesciences.org Studies using recombinant human UGT isozymes and human liver microsomes have identified UGT1A1, 1A3, 1A9, and 2B7 as having glucuronidation activity towards this compound. nih.gov Among these, UGT1A9 demonstrated the highest activity, followed by UGT2B7. nih.gov Kinetic studies suggest that both UGT1A9 and UGT2B7 exhibit substrate inhibition kinetics. nih.gov Correlation studies have also indicated that this compound glucuronidation is significantly correlated with the activity of UGT2B7, suggesting a predominant role for this enzyme in human liver, with partial involvement of UGT1A9. nih.gov

The metabolism of this compound can be affected by inhibitors or inducers of these enzyme systems, potentially leading to altered this compound exposure and the risk of drug interactions. For instance, substances that inhibit CYP2C9 could decrease the O-demethylation of this compound, potentially increasing its plasma concentrations. Similarly, inhibition of UGT enzymes, particularly UGT2B7 and UGT1A9, could impact this compound glucuronidation and elimination. Research has explored the impact of this compound itself on CYP enzymes, with studies in rats suggesting that this compound metabolism can cause inactivation of CYP3A2. nih.gov This inactivation may involve covalent binding of a metabolite, while indirect inhibition of other CYP isoforms might be mediated by inflammatory mediators. nih.gov

The following table summarizes the primary enzymes involved in this compound metabolism:

Metabolic PathwayPrimary Enzymes Involved
O-demethylationCYP2C9
GlucuronidationUGT2B7, UGT1A9

Interactions with Alcohol and Tobacco

The interaction of this compound with alcohol and tobacco has been investigated, primarily concerning the potential for increased gastrointestinal adverse effects. Studies and clinical information indicate that the concomitant use of this compound with alcohol and tobacco can elevate the risk of gastrointestinal bleeding and irritation. wellrx.commedicinenet.comalberta.cadrugs.com

While the precise mechanisms underlying these interactions are complex and may involve multiple factors, the impact on the gastrointestinal mucosa is a significant concern. Alcohol is known to be a mucosal irritant, and NSAIDs like this compound can decrease platelet aggregation and compromise the integrity of the gastrointestinal lining by inhibiting prostaglandin (B15479496) synthesis. wellrx.comdrugs.com The combined effect of these factors can exacerbate the risk of developing gastric irritation and mucosal bleeding. wellrx.comdrugs.com

Research has also explored other potential interactions. For example, animal studies have investigated the effect of this compound on alcohol-induced effects, such as morphological anomalies and changes in cognitive function. nih.govnih.gov One study in mice suggested that this compound could antagonize alcohol-induced birth defects at higher doses, although its ability to cross the placenta was noted as a potential limitation. nih.gov Another study in mice examined the effects of binge drinking and this compound on spatial memory and cognitive flexibility, finding that this compound appeared to improve these cognitive functions while alcohol did not impair them in that specific context. nih.gov

Regarding tobacco, research has indicated that smoking while taking NSAIDs, including this compound, may enhance the risk of gastrointestinal side effects, such as peptic ulcer and bleeding. wellrx.com This increased risk is likely related to the detrimental effects of tobacco smoke on the gastrointestinal system, which can be compounded by the effects of this compound. Studies in animal models have also investigated the effect of this compound on the bronchial epithelium's response to tobacco smoke, suggesting that this compound can inhibit mucous cell hyperplasia induced by smoke exposure in certain airways. nih.gov

It is important to note that while some research explores the direct pharmacological interactions of this compound with components of alcohol or tobacco smoke at a molecular level, a significant portion of the documented interaction relates to the increased susceptibility to gastrointestinal complications when these substances are used concurrently with this compound. wellrx.commedicinenet.comalberta.cadrugs.com

Structure Activity Relationship Sar and Drug Design

Classical SAR Studies

Classical SAR studies on indomethacin have focused on identifying the key structural features responsible for its anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. These studies have provided fundamental insights into the importance of specific functional groups and substitutions.

Importance of Carboxyl Group Acidity

The presence of an acidic functional group is crucial for the anti-inflammatory activity of this compound and other NSAIDs. semanticscholar.org In this compound, this is the carboxyl group on the acetic acid side chain at the C3 position of the indole (B1671886) ring. Studies have shown that replacing the carboxyl group with other acidic functionalities generally decreases activity. gpatindia.com Furthermore, the anti-inflammatory activity of this compound and its analogues is directly correlated with the acidity of the carboxyl group; as the acidity increases, the activity also tends to increase, and vice versa. gpatindia.com Amide analogues, where the carboxyl group is replaced by an amide, are typically inactive. gpatindia.com This highlights the necessity of the acidic proton for proper interaction with the target enzyme, primarily COX.

Effects of Substitutions on Indole Ring and N-benzoyl Derivatives

Substitutions on the indole ring and the N-benzoyl group significantly influence the activity of this compound derivatives.

Indole Ring Substitutions: Substitution on the indole ring with groups such as methoxy (B1213986), fluoro, dimethylamino, methyl, allyloxy, or acetyl can increase the drug's activity. gpatindia.com For instance, the presence of a methoxy group at the 5-position of the indole ring, as in this compound, is a common feature in active analogues. gpatindia.com However, the nitrogen atom on the indole ring itself is not considered essential for activity, as demonstrated by the activity of corresponding 1-benzylidenylindene analogues like sulindac (B1681787). pharmacy180.com The 2-methyl group on the indole ring is also important for activity, with alkyl substitutions at this position generally being more active than aryl substitutions. pharmacy180.com Deletion of the 2-methyl group in this compound results in a weak, reversible COX inhibitor. acs.org

N-benzoyl Derivatives: The N-benzoyl group at the 1-position of the indole ring plays a significant role in the activity of this compound. semanticscholar.org N-benzoyl derivatives substituted in the para-position with electron-withdrawing groups such as fluoro, chloro, trifluoromethyl, or thiomethyl groups are often the most active. gpatindia.compharmacy180.com For example, the p-chlorobenzoyl group is a key feature of this compound's structure. nih.gov Studies have shown that replacing the p-chloro substituent with other groups can affect potency and selectivity. nih.gov Removal of the p-chlorobenzoyl group entirely can lead to a complete loss of inhibitory potency and selectivity. nih.gov The nature and position of substituents on the phenyl ring of the N-benzoyl moiety are crucial for optimal interaction with the target site. nih.gov

SAR in the Context of Specific Target Modulation

Beyond classical COX inhibition, SAR studies have also explored this compound's interactions with other biological targets, revealing structural determinants for modulating these specific proteins.

MRP-1 Inhibition

This compound and its analogues have been investigated for their ability to modulate multidrug resistance protein 1 (MRP-1/ABCC1), an efflux pump involved in multidrug resistance in cancer cells. researchgate.netresearchgate.netnih.gov SAR studies on this compound analogues bearing N-benzyl and N-benzoyl groups have shown that the substitution of halogen atoms, particularly in the para-position of the N-benzyl and N-benzoyl rings, can yield compounds with MRP-1 inhibitory capability. researchgate.net This suggests that the lipophilicity and electronic properties conferred by halogen substituents on these aromatic rings are important for interaction with MRP-1.

COX-1 and COX-2 Selectivity

This compound is generally considered a nonselective inhibitor of cyclooxygenase enzymes, inhibiting both COX-1 and COX-2 isoforms, although it often displays higher potency for COX-1. guidetopharmacology.orgnih.gov COX-1 is constitutively expressed and involved in maintaining normal physiological functions, while COX-2 is inducible and primarily involved in inflammation. nih.govresearchgate.net The non-selectivity of traditional NSAIDs like this compound is associated with gastrointestinal side effects due to COX-1 inhibition. gpatindia.comnih.gov

SAR studies have aimed to identify modifications that can confer COX-2 selectivity to this compound analogues. Conversion of the carboxylate group of this compound to an amide or ester has been shown to lead to compounds with potent and selective COX-2 inhibition. researchgate.netpnas.org For instance, methyl amide, methyl ester, and ethanolamide derivatives of this compound have exhibited selective COX-2 inhibition. pnas.org This suggests that the free carboxylate is important for potent COX-1 binding, and masking or modifying it can shift selectivity towards COX-2, likely due to differences in the active sites of the two isoforms. pnas.org Additionally, replacing the 4-chlorobenzoyl group with a 4-bromobenzyl moiety has also been reported to generate a COX-2 selective inhibitor. pnas.org Substitution of the 2-methyl group with a trifluoromethyl group has also been shown to produce a potent and selective COX-2 inhibitor. acs.org

Here is a table summarizing some findings on COX selectivity of this compound and its derivatives:

CompoundModificationCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Ratio (COX-1/COX-2)Reference
This compoundParent compound230 (human)630 (human)~0.36
This compoundParent compound27 (ovine)127 (murine)~0.21 acs.org
180 (human)~0.15 acs.org
CF₃-Indomethacin2'-methyl replaced with trifluoromethyl>4000 (ovine)267 (murine)>15 acs.org
>100000 (ovine)388 (human)>257 acs.org
This compound methyl amideCarboxyl converted to methyl amide-Potent, Selective- researchgate.netpnas.org
This compound methyl esterCarboxyl converted to methyl ester-Potent, Selective- researchgate.netpnas.org
This compound ethanolamideCarboxyl converted to ethanolamide-Potent, Selective- pnas.org
This compound analogue4-chlorobenzoyl replaced with 4-bromobenzyl-Selective- pnas.org

Note: IC₅₀ values and selectivity ratios can vary depending on the source of the enzyme (human, murine, ovine) and assay conditions.

IDO1 Inhibition

Recent research has explored the potential of this compound and its derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a role in immunosuppression, particularly in the context of cancer. medkoo.comguidetopharmacology.orgiiarjournals.org Studies focusing on this compound derivatives with an indole scaffold have identified some compounds with potent IDO1 inhibitory activity. iiarjournals.org While this compound itself and some related NSAIDs with an indole scaffold have shown activity as IDO1 inhibitors, the specific SAR for IDO1 inhibition by this compound derivatives is an active area of research. iiarjournals.org Modifications to the indole scaffold and the attached groups are being investigated to optimize IDO1 inhibitory activity. iiarjournals.org For example, the position of a methoxy group on the benzene (B151609) ring of indole-containing compounds can affect IDO1 inhibitory activity. iiarjournals.org

Computational Approaches in SAR and Drug Design

Computational chemistry techniques play a significant role in understanding the SAR of this compound and in the rational design of new this compound-based compounds with potentially improved efficacy or reduced side effects. These methods allow for the prediction of molecular properties, the simulation of drug-target interactions, and the identification of key structural features contributing to activity. mdpi.comscienceopen.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the structural and physicochemical properties of a series of compounds and their biological activity. For this compound derivatives, QSAR studies have been employed to predict their inhibitory activity against cyclooxygenase (COX) enzymes or other targets. j-morphology.comresearchgate.neteurekaselect.comijpsonline.comijpsonline.com These studies often involve calculating various molecular descriptors, such as topological parameters (e.g., Wiener index, molecular connectivity indices), electronic parameters (e.g., HOMO-LUMO energies, dipole moment), and spatial parameters (e.g., molecular volume, surface area). j-morphology.comijpsonline.com

Research on this compound derivatives has utilized QSAR to identify key descriptors influencing activity. For instance, studies have found that parameters like the index of refraction and electronegativity of substituents can be significant for modeling activity. j-morphology.comresearchgate.neteurekaselect.com Some QSAR models for this compound ester derivatives as COX-2 inhibitors have indicated that thermodynamic and sterimol parameters, particularly the maximum width of the substituent, are highly correlated with biological activity, suggesting the importance of steric effects. ijpsonline.com

An example of a QSAR model developed for this compound derivatives is presented below, highlighting the correlation between physicochemical descriptors and biological activity (pIC50):

QSAR Model Equationnrfstd
pIC50 = -20.605 (±6.600) IOR - 0.747 (±0.454) I1 -5.083 (±3.478) Xeq + 51.647-0.9210.848--

Note: This table presents a representative QSAR model equation and its statistical parameters as reported in the literature. Specific descriptor definitions (IOR, I1, Xeq) and their precise interpretation depend on the original study. j-morphology.comresearchgate.net

These models can help in the rational design of new this compound analogues by suggesting which molecular properties or structural modifications are likely to enhance the desired activity. eurekaselect.comijpsonline.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are quantum mechanical methods used to investigate the electronic structure and properties of molecules. For this compound, DFT has been applied to study its molecular geometry, vibrational frequencies, and electronic parameters. j-morphology.comresearchgate.netrsc.orgsci-hub.seresearchgate.netnih.govufms.brresearchgate.netnih.gov

DFT calculations can provide insights into the stability of different conformers of this compound and its interactions with other molecules, such as amino acids or solvent molecules. researchgate.netresearchgate.net Studies have used DFT to explore the solubility of this compound in various solvents by calculating quantum chemical parameters in different phases. researchgate.netresearchgate.netresearchgate.net DFT has also been employed in the study of this compound cocrystals, helping to analyze intermolecular interactions like hydrogen bonding and π–π interactions that drive cocrystallization. rsc.orgsci-hub.senih.gov These calculations can predict spectroscopic properties, such as THz absorption peaks, which can be compared with experimental data. sci-hub.senih.gov

DFT is also crucial for calculating electronic descriptors used in QSAR studies, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as molecular electrostatic potential maps. j-morphology.comijpsonline.comufms.brresearchgate.netnih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (like this compound) within the binding site of a protein target (like COX enzymes). ufms.brimpactfactor.orgumm.ac.idumm.ac.idnih.govmdpi.comnih.govdost.gov.phjapsonline.com Docking studies provide estimates of binding affinity, often expressed as a docking score or binding energy. ufms.brimpactfactor.orgumm.ac.idumm.ac.idmdpi.com

For this compound, molecular docking has been extensively used to study its interaction with COX-1 and COX-2 enzymes, which are its primary targets for anti-inflammatory activity. ufms.brimpactfactor.orgumm.ac.idumm.ac.idnih.gov These studies help to identify the key amino acid residues in the binding site that interact with this compound through hydrogen bonds, hydrophobic interactions, and other forces. impactfactor.orgumm.ac.idumm.ac.idnih.gov For example, docking studies have shown that this compound interacts with residues like Arg120 and Tyr385 in the COX-2 binding pocket. impactfactor.orgnih.gov

Molecular docking is also used in the design and evaluation of new this compound analogues, predicting their binding modes and affinities to COX enzymes and comparing them to the parent compound. impactfactor.orgumm.ac.idnih.govmdpi.comjapsonline.com This allows researchers to computationally screen potential new drug candidates before synthesis and experimental testing. mdpi.comnih.gov

Representative binding interactions observed in molecular docking studies of this compound with COX-2 include hydrogen bonds with residues such as Arg120 and hydrophobic interactions with residues like Val349, Val523, Leu352, Ala527, Trp387, Tyr385, Phe205, and Phe381. impactfactor.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing researchers to study the flexibility of molecules, protein-ligand complex stability, and the behavior of drugs in different environments. scienceopen.commdpi.commdpi.comtandfonline.comnih.govacs.orgresearchgate.net

MD simulations have been applied to study the behavior of amorphous this compound, investigating its dynamic and structural properties, such as rotational and translational diffusivities and conformation relaxation rates. acs.org These simulations can provide insights into the physical stability of amorphous this compound, which is relevant for pharmaceutical formulations. acs.orgnih.gov MD simulations have also been used to study the interactions between this compound and polymers in solid dispersions, helping to understand how polymers can enhance the stability of amorphous this compound and influence its dissolution rate. tandfonline.comnih.govnih.gov

Furthermore, MD simulations are used in conjunction with molecular docking to assess the stability of this compound-protein complexes over time. scienceopen.commdpi.commdpi.com This provides a more realistic representation of the dynamic nature of drug-target interactions compared to static docking poses. MD simulations can reveal the flexibility of the protein and ligand within the binding site and the duration of key interactions. mdpi.commdpi.com For instance, MD simulations have been used to measure the stability and flexibility of this compound analogue interactions with COX-2 protein. mdpi.com MD simulations have also been used to investigate the binding of this compound to human serum albumin (HSA) at different binding sites, providing information on binding affinity and structural changes upon binding. mdpi.com

HOMO-LUMO Analysis

HOMO-LUMO analysis, often performed using DFT calculations, examines the energies and spatial distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). j-morphology.comijpsonline.comufms.brresearchgate.netnih.gov The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and electronic properties. ufms.br

For this compound, HOMO-LUMO analysis has been used to understand its electronic behavior and potential sites for chemical reactions. Studies have shown that the HOMO of this compound is primarily concentrated on the indole ring, while the LUMO is located on the chlorophenyl group. researchgate.netresearchgate.netresearchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. ufms.br The HOMO-LUMO energies and the resulting gap can be used as descriptors in QSAR models to correlate electronic properties with biological activity. j-morphology.comijpsonline.com For example, a smaller HOMO-LUMO gap for this compound has been correlated with its high inhibitory potency and strong binding interactions with COX-1. ufms.br Molecular electrostatic potential maps, also derived from DFT calculations, complement HOMO-LUMO analysis by illustrating the charge distribution and predicting regions prone to electrophilic or nucleophilic attack. researchgate.netresearchgate.netresearchgate.net

Molecular OrbitalLocation in this compound
HOMOIndole ring
LUMOChlorophenyl group

Note: This table summarizes the typical location of the HOMO and LUMO in this compound as reported in computational studies. researchgate.netresearchgate.netresearchgate.net

Novel Formulations and Delivery Systems Research

Strategies for Enhancing Bioavailability and Reducing Toxicity

Enhancing the bioavailability of indomethacin and reducing its toxicity are key objectives in the development of novel formulations. Various strategies are being explored to achieve these goals, including the use of lipid-based systems, bioconjugation, and prodrug approaches ijpsm.co.innih.gov.

Lipid Formulations and Bioconjugation Strategies

Lipid formulations, such as liposomes and solid lipid nanoparticles (SLNs), have shown promise in improving this compound's solubility and reducing its toxicity nih.govresearchgate.net. Liposomes, being structurally similar to biological membranes, can encapsulate this compound, potentially increasing its stability and extending its circulation time mdpi.comsciensage.info. Studies have demonstrated that encapsulating this compound in liposomes can significantly decrease gastrointestinal ulceration in animal models mdpi.com.

Bioconjugation strategies involve linking this compound to biomolecules, such as phospholipids (B1166683), to improve its properties. Pre-associating this compound with phospholipids like DPPC has been shown to decrease toxicity while enhancing anti-inflammatory activity mdpi.com. Lipid bioconjugates of this compound are considered promising candidates for future clinical studies, demonstrating protection against acute intestinal epithelial injury and increased therapeutic efficiency mdpi.com.

Self-emulsifying drug delivery systems (SEDDS), a type of lipid emulsion, have also been investigated. An optimized SEDDS formulation containing Tween 85 and ethyl oleate (B1233923) showed a significant increase in this compound concentration in rats after oral administration compared to the free form mdpi.com.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are also being explored for this compound delivery. These colloidal nanoparticulate systems can improve drug loading and entrapment efficiency nih.gov. Surface modification of SLNs with chitosan (B1678972) has been shown to increase the ocular penetration of this compound nih.gov.

Prodrug Approaches

Prodrugs are inactive or less active derivatives of a drug that are converted into the active form within the body researchgate.net. This approach can be used to mask the carboxylic acid group of this compound, which is believed to contribute to gastrointestinal irritation researchgate.net. By forming bioreversible bonds, prodrugs can potentially reduce adverse effects and improve bioavailability researchgate.net.

Research has focused on synthesizing this compound prodrugs through ester or amide linkages researchgate.netresearchgate.net. Studies on this compound prodrugs have shown reduced ulcerogenicity compared to the parent drug in animal models researchgate.netacs.org. For instance, certain prodrug compounds demonstrated substantially less ulcerogenic potential in ulcer index studies acs.org.

Mutual prodrugs, combining this compound with another pharmacologically active molecule, have also been investigated. Synthesizing a mutual prodrug of this compound with paracetamol, for example, aimed to minimize gastrointestinal side effects and potentially provide synergistic action scialert.net.

Prodrugs conjugated with glucose have been explored to utilize carrier-mediated transport mechanisms, such as glucose transporters (GluT1), for targeted delivery, including across the blood-brain barrier nih.gov.

Topical and Localized Delivery Systems

Topical and localized delivery systems offer the advantage of delivering this compound directly to the site of action, potentially reducing systemic exposure and associated side effects tandfonline.comoup.com. This is particularly relevant for conditions affecting the eye or skin.

Ophthalmic Solutions

Formulating this compound as a topical ophthalmic solution presents challenges due to its poor solubility and stability nih.gov. Despite these challenges, this compound ophthalmic solutions have been investigated for treating ocular inflammatory disorders such as conjunctivitis, uveitis, and cystoid macular edema nih.gov.

Studies have compared different this compound ophthalmic formulations, including suspensions and solutions with solubilizing agents like hydroxypropyl-β-cyclodextrin arvojournals.org. Research in rabbits showed that an this compound ophthalmic suspension resulted in higher drug levels in ocular tissues, including the retina, compared to a solution with hydroxypropyl-β-cyclodextrin arvojournals.org.

Novel approaches for ophthalmic delivery include the use of nanoparticles. Nanoparticle formulations of this compound have shown reduced corneal toxicity and enhanced corneal permeability in studies researchgate.net.

Mixed Solvency Concepts for Enhanced Solubility and Permeation

Studies have demonstrated that mixed solvent systems can significantly increase the solubility of this compound compared to its solubility in distilled water indexcopernicus.com. For example, a mixed solvent system containing sodium benzoate, niacinamide, caffeine, and PEG 400 showed a marked increase in this compound solubility greenpharmacy.info. The solubility enhancement can be several hundredfold depending on the combination and concentration of solubilizers used indexcopernicus.com.

This approach has been successfully employed in the development of topical this compound solutions, which have shown satisfactory physical and chemical stability greenpharmacy.infogreenpharmacy.info. The enhanced solubility achieved through mixed solvency can lead to improved drug loading and potentially better permeation through the skin greenpharmacy.infogreenpharmacy.info.

Controlled Release Formulations

Controlled release formulations are designed to deliver this compound over an extended period, maintaining therapeutic levels while potentially reducing the frequency of administration and minimizing peak concentrations that may be associated with adverse effects rjptonline.orgnih.gov.

Various strategies have been explored for developing controlled release this compound formulations, including matrix tablets, microparticles, and liposomes sciensage.inforjptonline.orgturkjps.org.

Matrix tablets incorporating rate-controlling polymers like ethyl cellulose (B213188) have been developed to achieve controlled release of this compound rjptonline.org. The inclusion of pH-sensitive polymers, such as Eudragit L 100-55, can be used to modulate the release kinetics, preventing initial drug release in the acidic stomach environment and promoting release in the alkaline intestinal medium rjptonline.org.

Microparticles prepared using techniques like ionic crosslinking with materials such as sodium alginate have been investigated for controlled release of this compound turkjps.org. The concentration of the polymer can influence the drug release profile turkjps.org. Studies on this compound-loaded alginate microparticles have indicated that the release mechanism can follow first-order kinetics turkjps.org.

Liposomal formulations can also provide controlled release of this compound sciensage.info. By encapsulating the drug within liposomal vesicles, a sustained release profile can be achieved sciensage.info. Research on this compound liposomes prepared with various polymers has shown that they can provide a longer duration of action sciensage.info.

Floating gastroretentive beads have been developed as a controlled release oral formulation for this compound, aiming to increase gastric residence time and potentially improve bioavailability ijpbr.in. These beads are designed to float in the stomach and release the drug in a controlled manner over an extended period ijpbr.in.

Studies comparing controlled release this compound capsule formulations containing enteric-coated pellets to standard capsules have shown bioequivalence in terms of the extent of bioavailability, although the absorption rate was slower with the controlled release formulations nih.gov. These formulations aim to reduce gastrointestinal irritation by avoiding high local drug concentrations nih.gov.

This compound, a potent nonsteroidal anti-inflammatory drug (NSAID), has been the subject of extensive research regarding novel formulations and delivery systems to enhance its therapeutic efficacy and mitigate adverse effects. Nanocarrier systems represent a promising approach in this regard, offering potential benefits such as improved solubility, stability, controlled release, and targeted delivery.

8.4. Nanocarrier Systems (e.g., Rhombellanes)

Research into nanocarrier systems for this compound delivery encompasses a variety of approaches, including lipid-based nanocarriers, polymeric nanoparticles, and micelles. These systems aim to overcome challenges associated with this compound's properties, such as poor water solubility and potential for gastrointestinal irritation upon oral administration mdpi.commdpi.comtandfonline.com.

Lipid-based nanocarriers, such as lipid emulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), have been explored to enhance this compound's solubility and improve its delivery. Studies have shown that lipid vesicles, particularly when coated with biocompatible polymers like chitosan, can protect this compound from rapid degradation and control its release mdpi.com. NLCs specifically developed for this compound delivery have demonstrated high encapsulation efficiency and stability, showing potential for applications such as ocular delivery and even exhibiting anticancer potential in in vitro studies against certain cancer cell lines dovepress.comresearchgate.netnih.gov.

Polymeric nanoparticles, including those made from poly(DL-lactic-co-glycolic acid) (PLGA) and gelatin, have also been investigated as carriers for this compound. These systems can provide controlled drug release and have shown promising results in improving the anti-inflammatory activity of this compound in animal models researchgate.net. Polymeric micelles, formed from copolymers like methoxy-poly(ethylene glycol) poly(d,l-lactide) (mPEG-PDLLA) or dextran-indomethacin conjugates, have been developed to improve the solubility and permeability of this compound, particularly for oral and transdermal delivery tandfonline.commdpi.complos.orgresearchgate.net. Studies on polymeric micelles have reported increased solubility, enhanced dissolution rates, and improved pharmacokinetic parameters compared to free this compound tandfonline.com.

Specific to rhombellanes, a molecular docking study investigated the interactions of this compound with functionalized rhombellanes as potential drug carriers. This research aimed to understand the binding affinity between this compound and rhombellane derivatives, exploring the feasibility of using these carbon-based nanomaterials for targeted therapy researchgate.net. The study suggested that this compound analogues could exhibit increased binding affinity for certain functionalized rhombellanes, indicating their potential as carriers, with the binding influenced by factors such as the electronic properties (HOMO-LUMO gaps) of the rhombellane derivatives researchgate.net.

Various studies have reported detailed findings on the characteristics of this compound-loaded nanocarriers, including particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency (EE%), and in vitro release profiles. For instance, this compound-loaded mixed micelles prepared from Soluplus® and Poloxamer F127 showed an average particle size of 66.2 ± 0.929 nm with a PDI of 0.100 ± 0.015 and an EE% of 80.43 ± 4.52% mdpi.com. Nanostructured lipid carriers (NLCs) loading this compound have been reported with particle sizes around 168.1 nm, a negative surface charge of –30.1 mV, a low PDI of 0.139, and high encapsulation efficiency exceeding 99% nih.gov.

Data from in vitro release studies often demonstrates a sustained release profile of this compound from nanocarrier systems compared to the immediate release from free drug solutions mdpi.commdpi.comdovepress.com. For example, one study showed that while free this compound reached 100% release after 10 hours, this compound-loaded NLCs showed a slower release, reaching only 31% release after 24 hours dovepress.com.

Below are examples of data points found in research on this compound nanocarriers:

Nanocarrier TypeComposition ExampleParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (EE%)Zeta Potential (mV)
Chitosan-Coated Lipid VesiclesLipid vesicles + ChitosanNot specifiedNot specified~85%Not specified
Nanostructured Lipid Carriers (NLC)Beeswax, Miglyol 812, Chitosan (coated)168.1 ± 0.60.139>99%-30.1
Mixed MicellesSoluplus®, Poloxamer F12766.2 ± 0.9290.100 ± 0.01580.43 ± 4.52%-8.72 ± 0.56
Polymeric MicellesmPEG-PDLLA18.1Not specifiedNot specifiedNot specified
Cationic Polymeric MicellesDextran stearate-glycidyl trimethylammonium chloride122.1 - 150.9Not specifiedEfficiently loaded+39.1 ± 8.83 (10%)
Gelatin NanoparticlesGelatin219.5 ± 4.95<0.538.22 ± 1.23%Not specified

Note: Data compiled from various studies, specific compositions and parameters may vary between formulations.

Research findings highlight the potential of nanocarrier systems to improve this compound's performance by enhancing its physicochemical properties and modifying its release profile. While various nanocarrier types have shown promise in in vitro and some in vivo studies, ongoing research continues to optimize these systems for specific delivery routes and therapeutic applications.

Research Methodologies and Techniques

In Vitro Studies (e.g., Cell Culture, Enzyme Assays)

In vitro studies are fundamental in investigating the direct effects of indomethacin on cells and enzymes. These studies often involve cell culture models and enzyme assays to assess this compound's impact at a molecular and cellular level. For instance, human peripheral blood lymphocytes and HepG2 cells have been used in in vitro studies to evaluate the cytotoxic and genotoxic effects of this compound-loaded nanocapsules. researchgate.net These studies employed techniques such as the comet assay to assess DNA damage and the cytokinesis-block micronucleus (CBMN) assay to detect clastogenic/aneugenic effects. researchgate.net Cell viability tests, such as the trypan blue exclusion test and MTT assay, are also commonly used in this compound in vitro research to determine the concentration range that does not induce toxicity and to measure cell viability after exposure to the compound or its formulations. nih.gov

Enzyme assays, particularly those focusing on cyclooxygenase (COX) enzymes, are crucial for understanding this compound's primary mechanism of action as a non-selective inhibitor of COX-1 and COX-2. wikipedia.orgguidetopharmacology.org Studies have also investigated the interaction of this compound with cytokine production in whole blood. tandfonline.com Furthermore, in vitro studies have explored the potential antiviral activity of this compound, reporting its ability to interrupt the life cycle of certain herpes viruses and reduce the cell-to-cell spread of cytomegalovirus by inhibiting COX-2 accumulation. nih.gov Research has also shown this compound's effect on inhibiting viral protein synthesis of rotavirus in human intestinal Caco-2 cells. nih.gov

In vitro studies have also investigated the effects of this compound on cancer cells, demonstrating its ability to inhibit cancer cell migration and attenuate EGF-mediated Ca2+ influx in cell lines like HT29 and A431. mdpi.com Experiments using MTT reduction assays have been conducted to evaluate the synergistic effects of this compound in combination with polyamine synthesis inhibitors on the viability of non-small cell lung cancer (NSCLC) cell lines such as A549 and H1299. frontiersin.org

Data from in vitro studies using the MTT assay showed that this compound decreased cell viability in a dose-dependent manner in intestinal cells. nih.gov The concentration of this compound that reduced cell viability by 50% in IEC-6 cells after 24 hours was determined to be 1 mM. nih.gov

Interactive Table 1: In Vitro Study Examples

Cell Type/SystemMethodology/AssayKey FindingSource
Human Peripheral Blood LymphocytesComet assay, CBMN assayEvaluation of cytotoxic and genotoxic effects of this compound nanocapsules. researchgate.net
HepG2 cellsComet assay, CBMN assay, Trypan blue exclusion testEvaluation of cytotoxic and genotoxic effects of this compound nanocapsules. researchgate.net
Whole bloodCytokine production interaction studiesInvestigation of this compound's effect on cytokine production. tandfonline.com
Caco-2 cellsViral protein synthesis inhibition assayThis compound reduced rotavirus infection via inhibition of viral protein synthesis. nih.gov
HT29 and A431 cellsWound-healing assay, Ca2+ influx measurementThis compound inhibited cancer cell migration and attenuated Ca2+ influx. mdpi.com
A549 and H1299 cellsMTT reduction assayEvaluation of synergistic effects with polyamine synthesis inhibitors. frontiersin.org
IEC-6 cellsMTT assay, Caspase-3/7 assayThis compound decreased cell viability dose-dependently and induced apoptosis. nih.gov

In Vivo Animal Models

In vivo studies using animal models are essential for evaluating the effects of this compound within a living system, providing insights into its pharmacokinetics, pharmacodynamics, and potential toxicities that cannot be fully replicated in vitro. Sprague-Dawley rats are commonly used in this compound research, for example, to investigate this compound-induced small intestinal injury and the protective effects of other agents. nih.gov These studies involve administering this compound orally or intraperitoneally and then assessing parameters such as mucosal lesion scores and oxidative damage in bone marrow cells. researchgate.netnih.govnih.gov

Animal models are also utilized to study the anti-inflammatory activity of this compound in different experimental inflammation models, such as carrageenan-induced rat-paw edema, turpentine-induced arthritis, and cotton pellet-induced granuloma. ijpsr.com These models help to evaluate the varied anti-inflammatory responses of this compound depending on the type of inflammation. ijpsr.com

Furthermore, in vivo studies in mice have been conducted to assess the genotoxicity of this compound using the micronucleus assay in bone marrow cells. researchgate.netnih.gov Research in mice has also explored the bidirectional interactions between this compound and the intestinal microbiota, using acute and chronic exposure models at clinically relevant doses. elifesciences.org These studies involved administering this compound by gavage and analyzing alterations in the structure of the intestinal microbiota using deep sequencing. elifesciences.org Pharmacokinetic studies in mice have also been performed using techniques like liquid chromatography/mass spectrometry (LC/MS) to measure this compound levels in plasma after administration. elifesciences.org

Studies in rats have shown that a 10 mg/kg dose of this compound produced punctate hemorrhagic spots and small punch-out lesions in the small intestine. nih.gov In genotoxicity studies in mice, this compound treatment led to an increased percentage of micronuclei in bone marrow cells compared to the control group. researchgate.netnih.gov

Interactive Table 2: In Vivo Animal Model Examples

Animal ModelResearch FocusKey FindingsSource
Sprague-Dawley ratsThis compound-induced small intestinal injuryAssessment of mucosal lesion scores and protective effects of co-administered agents. nih.gov
Swiss albino ratsAnti-inflammatory activity in different modelsEvaluation of varied anti-inflammatory responses in carrageenan-induced edema, arthritis, and granuloma. ijpsr.com
MiceGenotoxicity assessmentThis compound increased micronuclei percentage in bone marrow cells. researchgate.netnih.gov
MiceInteraction with intestinal microbiota, pharmacokineticsThis compound altered microbiota structure and its pharmacokinetics were affected by antibiotic treatment. elifesciences.org

Clinical Trials and Observational Studies

Clinical trials and observational studies are crucial for evaluating the effects of this compound in humans, providing evidence of its efficacy and safety in various conditions. Clinical trials are research studies where participants are assigned to receive one or more interventions to test outcomes in people, while observational studies involve researchers observing participants without assigning interventions. clinicaltrials.gov

This compound has been evaluated in clinical trials and observational studies for various applications. For example, it has been studied for its use in tocolysis to delay premature labor, with placebo-controlled trials and trials comparing it to other tocolytic agents supporting its efficacy in delaying delivery for over 48 hours. nih.gov Observational studies have also been conducted in this area. nih.gov

This compound's potential in cancer treatment has also been investigated in clinical settings. A randomized study involving patients with advanced cancers showed that this compound decreased inflammatory burden and increased survival expectancy compared to placebo. frontiersin.org An observational retrospective study in NSCLC patients found that those who received this compound or ibuprofen (B1674241) for pain management after surgery had significantly longer survival and disease-free progression. frontiersin.org

Furthermore, this compound has been included in studies related to COVID-19, with research exploring its experimental and clinical efficacy and plausible antiviral mechanisms. tandfonline.comnih.govresearchgate.net Clinical studies have demonstrated excellent clinical endpoint characteristics for this compound in COVID-19 cases. nih.govresearchgate.net

In the context of patent ductus arteriosus (PDA) in preterm infants, randomized controlled trials have evaluated the prophylactic use of this compound, showing reductions in severe intraventricular hemorrhage, PDA ligation, and symptomatic PDA. cps.ca Observational studies have also examined the use of repeat courses of this compound for persistent PDA. cps.ca

Meta-analyses of randomized controlled trials have been conducted to compare the effects and safety of this compound with other drugs, such as etoricoxib, for conditions like gouty arthritis. researchgate.net These analyses synthesize data from multiple clinical trials to provide a broader perspective on comparative efficacy and safety. researchgate.net

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric techniques are vital for the identification, structural analysis, and quantitative determination of this compound in various matrices, including pharmaceutical formulations and biological samples. UV spectroscopy is a widely used method for the estimation of this compound. dntb.gov.uarjpdft.comjocpr.comworldwidejournals.com Methods have been developed and validated for the determination of this compound in pure form and in capsule formulations using UV-Visible spectrophotometry. rjpdft.comworldwidejournals.com These methods often involve selecting a suitable solvent, such as ethanol (B145695) or a mix hydrotropic solution, and measuring absorbance at the maximum wavelength (λmax) of this compound, which has been reported around 266 nm or 320 nm depending on the solvent and method. rjpdft.comworldwidejournals.com Another UV spectroscopic method involves the decomposition of this compound in a solution like 0.1N KOH and measuring the absorbance of the decomposition product, p-Chlorobenzoic acid, at 228 nm. jocpr.com

Spectrophotometric methods based on ion-pair formation reactions have also been developed for the determination of this compound. naturalspublishing.com For instance, a method based on the reaction between copper (II) and the carboxylic group of this compound allows for spectrophotometric determination at 270 nm. naturalspublishing.com

Mass spectrometry (MS), often coupled with chromatographic methods, is a powerful technique for the identification and quantification of this compound and its metabolites in complex biological samples. Liquid chromatography/mass spectrometry (LC/MS) has been used in pharmacokinetic studies to measure this compound concentrations in plasma. elifesciences.org

Chromatographic Methods (e.g., Thin Layer Chromatography)

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound from mixtures and complex matrices. These techniques are widely applied in pharmaceutical analysis and for the determination of this compound in biological samples.

Thin Layer Chromatography (TLC) is one such method used for the analysis of this compound. TLC densitometric determination at 278 nm has been employed for the quantitative estimation of this compound residues in production wastewater samples. ekb.egresearchgate.netekb.eg This method involves using TLC plates (silica gel 60 F254) as the stationary phase and a specific mobile phase mixture (e.g., ethyl acetate: methanol: dichloromethane: n-hexane: ammonia (B1221849) (33%)). ekb.egresearchgate.netekb.eg TLC, in combination with densitometry, is considered an efficient tool for the determination of biologically active substances in pharmaceutical preparations. mdpi.com

High-Performance Liquid Chromatography (HPLC) is another widely used and powerful chromatographic technique for this compound analysis. HPLC methods have been developed and validated for the quantitative estimation of this compound residues in wastewater samples, typically using a reversed-phase C18 column and UV detection at 278 nm. ekb.egresearchgate.netekb.eg The mobile phase often consists of a mixture like acetonitrile/phosphate buffer at a specific pH and flow rate. ekb.egresearchgate.netekb.eg HPLC is also used for the determination of this compound in biological fluids like plasma, often involving sample preparation steps such as protein precipitation and extraction before chromatographic analysis. capes.gov.br HPLC is reported as the most commonly used method for the determination of this compound, accounting for a significant percentage of developed methods. dntb.gov.ua

Interactive Table 3: Chromatographic Method Examples

MethodApplicationStationary PhaseMobile PhaseDetection WavelengthSource
TLCEstimation in wastewaterSilica gel 60 F254Ethyl acetate: methanol: dichloromethane: n-hexane: ammonia (33%)278 nm ekb.egresearchgate.netekb.eg
HPLCEstimation in wastewater, Plasma determinationEquisil BDS C18 columnAcetonitrile/phosphate buffer pH 3278 nm ekb.egresearchgate.netekb.egcapes.gov.br

Computational Chemistry and Bioinformatics

Computational chemistry and bioinformatics play an increasingly important role in this compound research, providing in silico approaches to understand its interactions, predict properties, and explore potential mechanisms. Molecular docking studies are frequently used to investigate the binding interactions of this compound with target proteins, such as cyclooxygenase isoenzymes (COX-1 and COX-2). mdpi.comresearchgate.net These studies can help predict binding affinities and identify key residues involved in the interaction. mdpi.commdpi.com

Molecular dynamics simulations are employed to study the dynamic behavior of this compound in various environments, such as its interactions with proteins like human serum albumin (HSA) or its miscibility in pharmaceutical formulations. mdpi.comnih.govdiva-portal.org These simulations can provide insights into the stability of drug-protein complexes, the mechanisms of drug stabilization in amorphous solid dispersions, and the prediction of solubility parameters. mdpi.comnih.govdiva-portal.org

Bioinformatics approaches, including the analysis of protein-protein interaction networks and system biology-based network formation, are used to understand the broader biological context of this compound's actions and its effects on host-pathogen interactions, for example, in the context of viral infections like COVID-19. tandfonline.comnih.govresearchgate.net Computational methods are also utilized in quantitative structure-activity relationship (QSAR) studies to explore the relationship between the chemical structure of this compound derivatives and their biological activity. researchgate.net Theoretical investigations using density functional theory (DFT) are performed to study the molecular interactions of this compound with other molecules, such as amino acids, and to explore its solubility in different solvents. researchgate.net

Computational studies have shown that this compound exhibits higher binding affinity towards site I (DS1) of human serum albumin compared to other binding sites. mdpi.com Molecular dynamics simulations have revealed that the stabilization of this compound in amorphous solid dispersions by proteins like β-lactoglobulin involves reduced drug molecule mobility and the formation of hydrogen-bond networks. diva-portal.org

Interactive Table 4: Computational Chemistry and Bioinformatics Examples

MethodApplicationKey Findings/PurposeSource
Molecular DockingStudying binding to COX enzymes and other proteinsPredicting binding affinities and identifying interaction residues. mdpi.comresearchgate.netmdpi.com
Molecular Dynamics SimulationsInvestigating drug-protein interactions, miscibility, and stabilityUnderstanding dynamic behavior, predicting solubility parameters, elucidating stabilization mechanisms in formulations. mdpi.comnih.govdiva-portal.org
Bioinformatics (Network Analysis)Understanding biological context and host-pathogen interactionsExploring effects on protein interaction networks and system-level impacts. tandfonline.comnih.govresearchgate.net
QSAR StudiesRelating chemical structure to biological activity of derivativesIdentifying structural features influencing activity. researchgate.net
Density Functional Theory (DFT)Studying molecular interactions and solubilityInvestigating interactions with amino acids and solubility in different solvents. researchgate.net

System Biology-Based Network Formation

System biology-based network formation is an approach used in this compound research to understand its effects within the complex biological systems. This methodology involves creating network models that illustrate the interactions between biological components, such as proteins, and how this compound might influence these interactions.

In the context of infectious diseases like COVID-19, system biology-based network formation has been employed to describe the effects of this compound and to highlight its plausible antiviral mechanism by examining its apparent viral protein targets. tandfonline.comnih.govresearchgate.net These network models emphasize the interactions between SARS-CoV-2 proteins, host proteins, and the effect of this compound on this interactome, both as a standalone treatment and in co-therapy strategies. tandfonline.comnih.govresearchgate.net Network modeling, as a system biology approach, facilitates the exploration of biological systems and the interactions between different components as a whole. nih.gov

This approach can help to decipher signaling pathways associated with target proteins of NSAIDs like this compound against conditions such as COVID-19. tandfonline.com By visualizing protein-protein interactions and genetic interaction networks, researchers can gain a more comprehensive understanding of how this compound perturbs biological processes at a systems level. nih.gov

Interactive Table 5: System Biology-Based Network Formation Example

ApplicationPurposeKey FocusSource
Understanding effects in COVID-19 host-pathogen interactionDescribing potent effects and plausible antiviral mechanisms by examining viral protein targets.Interactions between SARS-CoV-2 proteins, host proteins, and this compound's influence on the interactome. tandfonline.comnih.govresearchgate.net

Future Directions and Research Gaps

Q & A

Q. Q1. What experimental design strategies are recommended for optimizing indomethacin formulations in preclinical studies?

A factorial design approach (e.g., 2³ full factorial design) is widely used to evaluate formulation variables such as drug loading, surfactant concentration, and solvent systems. For example, particle size, viscosity, and permeation flux can be analyzed as dependent variables using ANOVA and multiple linear regression models to identify critical factors . Dose-response studies in animal models should prioritize lower doses (e.g., 1–3 mg/kg) to avoid toxicity thresholds linked to prostaglandin inhibition .

Q. Q2. How should researchers address contradictions in this compound’s reported toxicity across preclinical studies?

Toxicity variability often stems from species-specific differences in drug metabolism and experimental dosing regimens. For instance, gastrointestinal and renal toxicity in rodents correlate with higher doses (>5 mg/kg), while chromosomal aberrations in mice occur at prolonged exposures . To resolve contradictions, researchers should:

  • Standardize dosing relative to body surface area (BSA) across species.
  • Include control groups treated with COX-2 selective inhibitors to isolate non-prostaglandin-mediated effects .

Q. Q3. What methodologies are validated for assessing this compound’s anti-inflammatory efficacy in vivo?

The carrageenan-induced paw edema model in rats is a gold standard. Key steps include:

Administering this compound (2–5 mg/kg) orally 1 hour pre-carrageenan injection.

Measuring paw thickness at 0, 1, 3, and 5 hours post-injection using calipers.

Comparing results to positive controls (e.g., dexamethasone) and analyzing via one-way ANOVA with Tukey’s post hoc test .

Advanced Research Questions

Q. Q4. How can high-throughput systems improve this compound crystallization for enhanced bioavailability?

Microfluidic platforms enable rapid screening of antisolvent-crystallization conditions. For example:

  • Generate hydrogel droplets containing this compound/solvent/antisolvent mixtures.
  • Classify crystal morphologies (e.g., needles vs. plates) using deep learning-based image analysis.
  • Construct ternary phase diagrams to guide scalable production of optimal polymorphs (e.g., γ-form with higher solubility) .

Q. Q5. What computational models predict this compound’s pharmacokinetic variability during pregnancy?

Physiologically based pharmacokinetic (PBPK) models integrate CYP2C9 and UGT2B7 activity changes during pregnancy. Key parameters:

  • Non-pregnant model : Clearance = 0.32 L/h, volume of distribution (Vd) = 0.15 L/kg.
  • Pregnancy-adjusted model : Clearance increases by 40%, requiring dose adjustments to maintain therapeutic plasma levels (>1.5 µg/mL) . Sensitivity analysis shows CYP2C9 inhibition reduces clearance by 60%, highlighting drug-drug interaction risks .

Q. Q6. What clinical trial design considerations are critical for evaluating this compound in COVID-19?

Recent open-label trials emphasize:

  • Primary endpoint : Time to SpO₂ normalization (≥95% on room air).
  • Dosing : 50 mg orally every 8 hours until afebrile for 48 hours.
  • Secondary endpoints : IL-6 reduction (ELISA) and viral RNA clearance (RT-PCR).
  • Bias mitigation : Propensity score matching with retrospective cohorts to address confounders (e.g., comorbidities) .

Methodological Guidelines

Q. Data Reporting Standards

  • Toxicity studies : Report absolute risk differences (ARD) for gastrointestinal ulcers (e.g., ARD = 12% at 75 mg/day vs. placebo) .
  • Pharmacokinetics : Use metric units (e.g., AUC₀–₂₄ = 15.2 ± 2.3 µg·h/mL) and justify >3 significant figures via instrument precision .

Q. Statistical Analysis

  • For dose-response curves, apply nonlinear regression (e.g., log[inhibitor] vs. normalized response) with IC₅₀ confidence intervals.
  • Use Bonferroni correction for multiple comparisons in behavioral assays (e.g., zebrafish anxiety models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Indomethacin
Reactant of Route 2
Reactant of Route 2
Indomethacin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.